molecular formula C8H10BrNO B1291641 2-Amino-2-(3-bromophenyl)ethanol CAS No. 188586-75-6

2-Amino-2-(3-bromophenyl)ethanol

Cat. No.: B1291641
CAS No.: 188586-75-6
M. Wt: 216.07 g/mol
InChI Key: NWQRKZFQSCBVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-bromophenyl)ethanol (CAS 188586-75-6) is a halogenated aromatic compound that serves as a versatile chiral building block and intermediate in organic synthesis and pharmaceutical research . This compound, with the molecular formula C8H10BrNO and a molecular weight of 216.07 g/mol, features both amino and ethanol functional groups on a bromophenyl backbone, making it a valuable precursor for the development of more complex molecules . Its structural motif is related to derivatives covered in patents for producing optically active 2-amino-1-phenylethanol compounds, highlighting its relevance in stereoselective synthesis . Researchers utilize this brominated ethanolamine in medicinal chemistry for its potential in drug discovery, particularly as a scaffold for creating bioactive molecules . The bromine atom at the meta position of the phenyl ring offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of diverse chemical libraries . This product is offered with a typical purity of 95% and must be stored in a cool, dark place under an inert atmosphere . This product is for research purposes only and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQRKZFQSCBVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Amino-2-(3-bromophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism for 2-Amino-2-(3-bromophenyl)ethanol, a valuable intermediate in pharmaceutical research, particularly for compounds targeting central nervous system disorders.[1] The synthesis is presented as a multi-step process commencing from the readily available starting material, 3'-bromoacetophenone. This guide provides detailed experimental protocols for each key transformation, supported by quantitative data and spectroscopic analysis of the intermediates and the final product.

Synthesis Pathway Overview

The primary synthetic route described herein involves a three-step sequence starting from 3'-bromoacetophenone:

  • α-Bromination: The synthesis initiates with the selective bromination of the methyl group of 3'-bromoacetophenone to yield 2-bromo-1-(3-bromophenyl)ethanone.

  • Amination: The resulting α-bromoketone is then converted to the corresponding α-aminoketone hydrochloride, 2-amino-1-(3-bromophenyl)ethanone hydrochloride, through a Delépine reaction followed by acid hydrolysis.

  • Reduction: Finally, the carbonyl group of the α-aminoketone is selectively reduced using sodium borohydride to afford the target molecule, this compound.

An alternative final step, the reduction of an azide precursor, is also presented.

Synthesis_Pathway cluster_main Primary Synthesis Route cluster_alt Alternative Final Step 3-Bromoacetophenone 3-Bromoacetophenone 2-Bromo-1-(3-bromophenyl)ethanone 2-Bromo-1-(3-bromophenyl)ethanone 3-Bromoacetophenone->2-Bromo-1-(3-bromophenyl)ethanone Step 1: α-Bromination 2-Amino-1-(3-bromophenyl)ethanone HCl 2-Amino-1-(3-bromophenyl)ethanone HCl 2-Bromo-1-(3-bromophenyl)ethanone->2-Amino-1-(3-bromophenyl)ethanone HCl Step 2: Amination This compound This compound 2-Amino-1-(3-bromophenyl)ethanone HCl->this compound Step 3: Reduction 2-Azido-1-(3-bromophenyl)ethanol 2-Azido-1-(3-bromophenyl)ethanol 2-Azido-1-(3-bromophenyl)ethanol->this compound Reduction

Caption: Overall synthesis pathway for this compound.

Data Presentation

The following tables summarize the key quantitative and spectroscopic data for the starting material, intermediates, and the final product.

Table 1: Physicochemical and Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Yield (%)
3'-BromoacetophenoneC₈H₇BrO199.05-7-8-
2-Bromo-1-(3-bromophenyl)ethanoneC₈H₆Br₂O277.94-49-5087-91
2-Amino-1-(3-bromophenyl)ethanone HClC₈H₉BrClNO250.52---
This compoundC₈H₁₀BrNO216.08Yellow oil-85

Table 2: Spectroscopic Data

Compound¹H NMR (δ ppm, Solvent)¹³C NMR (δ ppm, Solvent)
2-Bromo-1-(3-bromophenyl)ethanone8.12 (t, J = 1.83 Hz, 1H), 7.92-7.89 (m, 1H), 7.75-7.72 (m, 1H), 7.38 (t, J = 7.9 Hz, 1H), 4.42 (s, 2H) (CDCl₃)[2]190.29, 132.52, 132.10, 130.31, 129.18, 30.40 (CDCl₃)[2]
2-Amino-1-(3-bromophenyl)ethanone(As Hydrochloride) 8.21 (s, 1H), 8.01 (d, J = 7.8 Hz, 1H), 7.82 (d, J = 8.0 Hz, 1H), 7.49 (t, J = 7.9 Hz, 1H), 4.65 (s, 2H) (DMSO-d6)-
This compound7.55 (s, 1H), 7.41 (d, 1H), 7.31-7.20 (m, 2H), 4.62 (m, 1H), 3.02 (d, 1H), 2.79 (m, 1H) (CDCl₃)[3]-

Note: Spectroscopic data for some intermediates may be for the free base or salt form, as indicated. Data for 2-Amino-1-(3-bromophenyl)ethanone HCl is predicted based on similar structures and may vary.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone

This procedure details the α-bromination of 3'-bromoacetophenone.

Method 1: Using Bromine

To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), bromine (0.97 g, 6.05 mmol) is added at 0–5°C.[4] The reaction mixture is stirred at room temperature for 2 hours, then poured into ice-cold water, and the layers are separated.[4] The organic layer is washed with water, 10% aqueous sodium bicarbonate solution, and brine, then dried over Na₂SO₄ and concentrated under reduced pressure.[4] The crude product is purified by column chromatography.[4]

Method 2: Using Copper(II) Bromide

Copper(II) bromide (955 mg, 4.18 mmol) and ethyl acetate (10 mL) are added to a two-necked round-bottomed flask under an inert atmosphere. The suspension is stirred for 20 minutes. Subsequently, a solution of 4'-bromo-3'-chloroacetophenone (500 mg, 2.14 mmol) in ethyl acetate (10 mL) is added, and the reaction is heated at 80°C for 1 hour. Additional copper(II) bromide (460 mg, 2.06 mmol) is added, and stirring is continued overnight at 80°C. Upon completion, the suspension is cooled, filtered, and the filtrate is washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated. Purification by silica gel column chromatography yields the product.

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Ketone Dissolve 3'-bromoacetophenone in Chloroform Start->Dissolve Ketone Cool Cool to 0-5 °C Dissolve Ketone->Cool Add Br2 Add Bromine dropwise Cool->Add Br2 Stir Stir at RT for 2h Add Br2->Stir Quench Pour into ice water Stir->Quench Extract Separate layers & Wash organic phase Quench->Extract Dry & Concentrate Dry over Na2SO4 & Concentrate Extract->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Product 2-Bromo-1-(3-bromophenyl)ethanone Purify->Product

Caption: Experimental workflow for the α-bromination of 3'-bromoacetophenone.

Step 2: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride (Delépine Reaction)

This procedure utilizes a Delépine reaction for the amination of the α-bromoketone.

A solution of 2-bromo-1-(3-bromophenyl)ethanone (1.00 mole) in chloroform is heated to reflux, and a solution of hexamethylenetetramine (1.10 moles) in chloroform is added dropwise over 1 hour.[5] The resulting precipitate, the hexaminium salt, is collected by filtration after cooling.[5]

The crude hexaminium salt (0.60 mole) is then dissolved in a warm solution of ethanol, water, and concentrated hydrochloric acid.[5] After standing for 24 hours, the precipitated ammonium chloride is removed by filtration. The filtrate is concentrated, and the residue is dissolved in water, cooled, and made strongly alkaline with sodium hydroxide solution. The product is extracted with ether, and the combined organic extracts are dried and concentrated to give the free amine, which can then be converted to the hydrochloride salt.[5]

Step 3: Synthesis of this compound

This final step involves the reduction of the α-aminoketone to the desired amino alcohol.

To a solution of 2-amino-1-(3-bromophenyl)ethanone hydrochloride in methanol, sodium borohydride is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). Water is then added to quench the reaction, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Step3_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation Start Start Dissolve Ketone Dissolve 2-amino-1-(3-bromophenyl)ethanone HCl in Methanol Start->Dissolve Ketone Cool Cool to 0 °C Dissolve Ketone->Cool Add NaBH4 Add NaBH4 portion-wise Cool->Add NaBH4 Stir Stir at RT Add NaBH4->Stir Quench Add water Stir->Quench Concentrate Remove Methanol Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Wash & Dry Wash with Brine & Dry over Na2SO4 Extract->Wash & Dry Isolate Concentrate Wash & Dry->Isolate Product This compound Isolate->Product

Caption: Experimental workflow for the reduction of 2-amino-1-(3-bromophenyl)ethanone.

Alternative Final Step: Reduction of 2-Azido-1-(3-bromophenyl)ethanol

To a solution of 2-Azido-1-(3-bromo-phenyl)-ethanol (3.38g, 13.8mmol) in THF (40mL), water (2.48ml, 138mmol) and triphenylphosphine (7.26g, 27.7mmol) are added.[3] The mixture is stirred for 2 hours at 50°C.[3] After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with 1M HCl. The combined aqueous washes are neutralized with 1N sodium hydroxide and extracted with ethyl acetate. The final organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the product as a yellow oil (2.53g, 85% yield).[3]

Stereoselective Synthesis Considerations

For applications in drug development, the stereochemistry of this compound is critical. The reduction of the prochiral ketone in 2-amino-1-(3-bromophenyl)ethanone using sodium borohydride will result in a racemic mixture of the (R)- and (S)-enantiomers. To obtain an enantiomerically pure product, several strategies can be employed:

  • Chiral Reducing Agents: The use of chiral reducing agents, such as those derived from boranes (e.g., (-)-DIP-Chloride), can induce stereoselectivity in the ketone reduction.

  • Enzymatic Reduction: Biocatalytic reduction using specific ketoreductase enzymes can provide high enantioselectivity.

  • Chiral Resolution: The racemic mixture can be resolved into its individual enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral acid followed by fractional crystallization.

Further research and development would be required to optimize a stereoselective route for this specific molecule.

References

An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-bromophenyl)ethanol is a halogenated phenylethanolamine derivative. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to endogenous neurotransmitters, suggesting potential applications in the development of therapeutics for central nervous system (CNS) disorders.[1][2] The presence of a bromine atom on the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the available chemical and physical properties of this compound, along with data for structurally related compounds to facilitate further research and development.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in the literature. Therefore, data for the parent compound, its isomers, and related structures are provided for comparative purposes.

Table 1: Core Chemical Properties of this compound and Related Compounds

PropertyThis compound(R)-2-Amino-2-(3-bromophenyl)ethanol2-amino-1-(3-bromophenyl)ethan-1-ol (Isomer)Phenylethanolamine (Parent Compound)
CAS Number 188586-75-6[1][3]209963-04-2[4]41147-81-3[5]7568-93-6[6]
Molecular Formula C₈H₁₀BrNO[1][3]C₈H₁₀BrNO[4]C₈H₁₀BrNO[5]C₈H₁₁NO[6]
Molecular Weight 216.08 g/mol [1][2]216.07 g/mol [4]216.08 g/mol [5]137.18 g/mol [6]
Physical Form Not SpecifiedNot SpecifiedYellow Oil[5]Pale Yellow Solid[6]
Purity 98% (typical)[1]≥95%[4]Not SpecifiedNot Specified
Storage Room temperature, away from light, under inert gas[1]Not SpecifiedNot SpecifiedNot Specified

Table 2: Physicochemical Data of this compound and Related Compounds

PropertyThis compound (Computed)2-(3-bromophenyl)ethanol2-amino-2-(4-bromophenyl)ethanolPhenylethanolamine
Melting Point (°C) Not AvailableNot Available89-91[7]56-57[6]
Boiling Point (°C) Not Available274.6 ± 15.0 at 760 mmHgNot Available157-160 at 17 mmHg[6]
pKa Not AvailableNot AvailableNot Available8.90 (hydrochloride salt)[6]
Solubility Not AvailableNot AvailableSoluble in ethanol, ether, and chloroform[7]Soluble in water[6]
LogP (Computed) 1.32.2Not AvailableNot Available
Topological Polar Surface Area (TPSA) (Computed) 46.25 Ų20.2 Ų46.25 Ų46.25 Ų
Hydrogen Bond Donor Count (Computed) 2122
Hydrogen Bond Acceptor Count (Computed) 2122
Rotatable Bond Count (Computed) 2222

Note: Computed values are estimates and should be confirmed by experimental data.

Experimental Protocols

Synthesis of 2-amino-1-(3-bromophenyl)ethan-1-ol (Isomer) [5]

This synthesis involves a Staudinger reaction to reduce an azide to a primary amine.

Materials:

  • 2-Azido-1-(3-bromo-phenyl)-ethanol

  • Tetrahydrofuran (THF)

  • Water

  • Triphenylphosphine (PPh₃)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Azido-1-(3-bromo-phenyl)-ethanol (3.38 g, 13.8 mmol) in THF (40 mL).

  • Add water (2.48 mL, 138 mmol) and triphenylphosphine (7.26 g, 27.7 mmol) to the solution.

  • Stir the mixture for 2 hours at 50°C.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layers twice with 1M HCl.

  • Combine the aqueous washes and neutralize with 1N NaOH.

  • Extract the neutralized aqueous mixture with ethyl acetate.

  • Wash the organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a yellow oil.

Spectroscopic Data for 2-amino-1-(3-bromophenyl)ethan-1-ol: [5]

  • ¹H NMR (300 MHz, CDCl₃): δ 7.55 (s, 1H), 7.41 (d, 1H), 7.31-7.20 (m, 2H), 4.62 (m, 1H), 3.02 (d, 1H), 2.79 (m, 1H).

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is lacking, its structural similarity to phenylethanolamine suggests it may interact with biological systems that respond to catecholamines. Phenylethanolamines are known to have cardiovascular activity and can act as agonists at trace amine-associated receptors (TAARs).[6] The core structure is a key pharmacophore for adrenergic and dopaminergic receptor ligands.

Phenylethanolamine N-methyltransferase (PNMT) is an enzyme that catalyzes the conversion of norepinephrine to epinephrine.[8] Inhibitors of PNMT are of interest for studying the roles of these neurotransmitters in various physiological and pathological processes, including cardiovascular regulation and neurodegenerative diseases.[8][9] The general structure of this compound makes it a candidate for investigation as a potential modulator of such pathways.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product azide 2-Azido-1-(3-bromophenyl)-ethanol stir Stir at 50°C in THF azide->stir reagents PPh₃, H₂O reagents->stir extract Extraction & Washes stir->extract purify Drying & Concentration extract->purify product 2-amino-1-(3-bromophenyl)ethan-1-ol purify->product

Caption: Synthesis workflow for a structural isomer.

Potential_Pharmacological_Context cluster_compound Test Compound cluster_targets Potential Molecular Targets cluster_pathways Affected Signaling Pathways cluster_outcomes Potential Therapeutic Outcomes compound This compound adrenergic Adrenergic Receptors compound->adrenergic dopaminergic Dopaminergic Receptors compound->dopaminergic taar TAARs compound->taar pnmt PNMT Enzyme compound->pnmt catecholamine Catecholamine Signaling adrenergic->catecholamine dopaminergic->catecholamine cns CNS Modulation taar->cns pnmt->catecholamine catecholamine->cns cardiovascular Cardiovascular Effects catecholamine->cardiovascular cns_disorders Treatment of CNS Disorders cns->cns_disorders

Caption: Potential pharmacological context.

Conclusion

This compound is a promising, yet under-characterized, chemical entity. The available data, primarily from commercial suppliers and extrapolated from related compounds, suggests its potential as a building block in the synthesis of novel CNS-active agents. Further experimental investigation is required to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its pharmacological profile. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

A Technical Guide to the Spectral Analysis of 2-Amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, comprehensive spectral data for "2-Amino-2-(3-bromophenyl)ethanol" is limited. This guide provides a representative analysis using data for the closely related compound, 2-(4-bromophenyl)ethanol , to illustrate the principles and expected spectral features. The methodologies and interpretation workflows are directly applicable to the target compound.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a representative aminophenylethanol derivative.

Representative Spectral Data Presentation

The following tables summarize the quantitative spectral data obtained for the analogue compound, 2-(4-bromophenyl)ethanol.

Table 1: ¹H NMR Spectral Data for 2-(4-bromophenyl)ethanol
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40Doublet2HAr-H
7.06Doublet2HAr-H
3.74Triplet2H-CH₂-OH
2.75Triplet2HAr-CH₂-
2.36Singlet1H-OH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data for 2-(4-bromophenyl)ethanol
Chemical Shift (δ) ppmAssignment
138.0 (approx.)Ar-C (quaternary)
131.5 (approx.)Ar-CH
130.5 (approx.)Ar-CH
120.0 (approx.)Ar-C-Br
62.5 (approx.)-CH₂-OH
38.0 (approx.)Ar-CH₂-

Solvent: CDCl₃

Table 3: IR Spectral Data for 2-(4-bromophenyl)ethanol
Wavenumber (cm⁻¹)IntensityAssignment
3350-3400Broad, StrongO-H stretch (alcohol)
3025MediumC-H stretch (aromatic)
2940MediumC-H stretch (aliphatic)
1488StrongC=C stretch (aromatic ring)
1070StrongC-O stretch (primary alcohol)
1010StrongC-Br stretch
820StrongC-H bend (para-substituted ring)

Sample Preparation: Neat or KBr pellet

Table 4: Mass Spectrometry (Electron Ionization) Data for 2-(4-bromophenyl)ethanol
m/z RatioRelative Intensity (%)Assignment
200/202Moderate[M]⁺ (Molecular ion peak with Br isotopes)
170/172High[M - CH₂O]⁺
120Moderate[C₈H₉O]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

  • Sample Preparation: A sample of 5-25 mg for ¹H NMR or 20-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer: The solution is filtered through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Referencing: A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled pulse sequence is used. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

  • Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Solid Sample Analysis (KBr Pellet Method):

  • Sample Grinding: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: The mixture is transferred to a pellet die, and pressure is applied using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded.

  • Sample Spectrum: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Presentation: The spectrum is usually presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Direct Infusion Electrospray Ionization (ESI) MS:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Infusion: The sample solution is loaded into a syringe and infused directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: The sample is ionized using electrospray ionization in positive or negative ion mode.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), and a full scan mass spectrum is acquired over a relevant m/z range.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of chemical compounds.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound Synthesis & Purification NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep KBr Pellet Preparation Sample->IR_Prep MS_Prep Dilution in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Analysis ¹H & ¹³C Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Analysis IR_Analysis IR Spectrum (Functional Groups) IR_Acq->IR_Analysis MS_Analysis Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

logical_relationships cluster_technique Spectroscopic Technique cluster_info Structural Information Provided NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups (e.g., -OH, -NH₂, C=C) IR->Functional_Groups MS Mass Spectrometry Molecular_Formula Molecular Weight & Elemental Composition MS->Molecular_Formula Structure Overall Molecular Structure Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Relationship between Spectroscopic Techniques and Structural Information.

"2-Amino-2-(3-bromophenyl)ethanol" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-bromophenyl)ethanol is a key chiral building block in medicinal chemistry and drug discovery. Its structural similarity to neurotransmitters makes it a valuable intermediate in the synthesis of a variety of biologically active compounds, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound.

Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below. This data is essential for its use in chemical synthesis and analytical characterization.

PropertyValue
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
CAS Number 188586-75-6
Appearance White to off-white solid
Storage Room temperature, away from light, under inert gas

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, often involving the reduction of a corresponding carbonyl or azido precursor. Below is a representative experimental protocol for its synthesis.

Protocol: Synthesis of this compound via Reduction of an α-Azido Alcohol

This protocol outlines a two-step synthesis starting from 3'-bromoacetophenone. The first step involves the formation of an α-azido ketone, followed by reduction to the corresponding azido alcohol, and finally, reduction of the azide to the primary amine.

Step 1: Synthesis of 2-Azido-1-(3-bromophenyl)ethanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-bromoacetophenone (1 equivalent) in a suitable solvent such as methanol or a mixture of acetic acid and sodium acetate.

  • Azide Introduction: Add sodium azide (NaN₃, 1.5 to 2 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-azido-1-(3-bromophenyl)ethanone.

Step 2: Reduction to 2-Azido-1-(3-bromophenyl)ethanol

  • Reduction: Dissolve the crude 2-azido-1-(3-bromophenyl)ethanone in a suitable solvent like methanol or ethanol. Cool the solution to 0°C in an ice bath.

  • Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 to 2 equivalents) portion-wise to the solution.

  • Reaction Conditions: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield 2-azido-1-(3-bromophenyl)ethanol.

Step 3: Reduction to this compound

  • Hydrogenation: Dissolve the 2-azido-1-(3-bromophenyl)ethanol in a solvent such as methanol or ethanol.

  • Catalyst: Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.

  • Filtration and Purification: After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of compounds targeting central nervous system (CNS) disorders. Its structural features allow for its incorporation into molecules designed to interact with various receptors and transporters in the brain.

Role as a Precursor for Norepinephrine Reuptake Inhibitors (NRIs)

One of the significant applications of this compound is in the development of selective norepinephrine reuptake inhibitors (NRIs). NRIs are a class of antidepressant medications that function by increasing the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. The general workflow for utilizing this compound in the synthesis of a potential NRI is depicted below.

NRI_Synthesis_Workflow A 2-Amino-2- (3-bromophenyl)ethanol B Protection of Amino Group (e.g., Boc anhydride) A->B C Protected Amino Alcohol B->C D Activation of Hydroxyl Group (e.g., Mesylation) C->D E Activated Intermediate D->E F Nucleophilic Substitution with Aryl Piperazine E->F G Protected NRI Precursor F->G H Deprotection of Amino Group (e.g., TFA) G->H I Final NRI Compound H->I

Synthetic workflow for a potential Norepinephrine Reuptake Inhibitor.

This workflow illustrates a common synthetic strategy where the amino and hydroxyl groups of this compound are sequentially functionalized to build the final, more complex drug candidate. The bromophenyl moiety can also be further modified, for example, through cross-coupling reactions, to introduce additional diversity and modulate the pharmacological properties of the final compound.

Conclusion

This compound is a versatile and valuable building block in the field of medicinal chemistry. Its well-defined structure and reactive functional groups provide a solid foundation for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of central nervous system disorders. The synthetic protocols and application workflows presented in this guide offer a starting point for researchers and scientists engaged in the design and development of new therapeutics.

Technical Guide: 2-Amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-bromophenyl)ethanol is a chiral amino alcohol derivative. Its structural similarity to known neurotransmitters suggests its potential as a key intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the available chemical data, potential synthetic routes, and biological context for this compound and its related compounds.

Chemical Identification and Properties

Several forms of this compound are commercially available, including the racemic mixture and its enantiomers. It is crucial to distinguish between these forms, as stereochemistry often plays a critical role in pharmacological activity.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
This compound188586-75-6C₈H₁₀BrNO216.08Racemic Mixture
(R)-2-Amino-2-(3-bromophenyl)ethanol209963-04-2C₈H₁₀BrNO216.07(R)-Enantiomer
(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride2829292-62-6C₈H₁₁BrClNO252.54Hydrochloride salt of (R)-enantiomer

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below. Note: This is a generalized procedure and would require optimization for this specific target molecule.

DOT Script for a Potential Synthetic Workflow

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product 3-Bromoacetophenone 3-Bromoacetophenone Alpha-bromination Alpha-bromination 3-Bromoacetophenone->Alpha-bromination e.g., Br2, HBr Azide Displacement Azide Displacement Alpha-bromination->Azide Displacement NaN3 Reduction of Ketone Reduction of Ketone Azide Displacement->Reduction of Ketone e.g., NaBH4 Reduction of Azide Reduction of Azide Reduction of Ketone->Reduction of Azide e.g., H2, Pd/C This compound This compound Reduction of Azide->this compound

Caption: A potential synthetic pathway to this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Azido-1-(3-bromophenyl)ethanone

This step is analogous to the synthesis of other 2-azido acetophenones.

  • Dissolve 2-bromo-1-(3-bromophenyl)ethanone (1 equivalent) in a suitable solvent such as acetone.

  • Add sodium azide (NaN₃, approximately 2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 2-Azido-1-(3-bromophenyl)ethanol

This step involves the reduction of the ketone to an alcohol.

  • Dissolve the 2-azido-1-(3-bromophenyl)ethanone (1 equivalent) in a protic solvent like methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Stir the reaction until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography if necessary.

Step 3: Synthesis of this compound

The final step is the reduction of the azide to the primary amine.

  • Dissolve the 2-azido-1-(3-bromophenyl)ethanol in a suitable solvent like methanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction until the azide starting material is fully consumed.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to obtain the final product.

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected in its NMR spectra:

  • ¹H NMR: Aromatic protons in the range of 7.0-7.6 ppm, a multiplet for the benzylic proton (CH-OH), a multiplet for the methylene protons adjacent to the hydroxyl group (CH₂-OH), and signals for the amine and hydroxyl protons which may be broad and their chemical shifts dependent on the solvent and concentration.

  • ¹³C NMR: Aromatic carbons with signals influenced by the bromine substituent, a signal for the carbon bearing the hydroxyl group (CH-OH), and a signal for the carbon adjacent to the nitrogen (CH-NH₂).

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound. Its utility is primarily described as a building block for more complex molecules intended for pharmaceutical research, particularly in the area of CNS disorders.[1] The rationale for its use in this area likely stems from its structural resemblance to endogenous signaling molecules like norepinephrine and other phenylethanolamine-based compounds that have known neurological effects.

DOT Script for a Logical Relationship in Drug Discovery

G cluster_core Core Scaffold cluster_derivatives Derivative Synthesis cluster_targets Potential Biological Targets This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification CNS Receptors CNS Receptors Chemical Modification->CNS Receptors Ion Channels Ion Channels Chemical Modification->Ion Channels Enzymes Enzymes Chemical Modification->Enzymes

Caption: Role of the title compound as a scaffold in drug discovery.

Conclusion

This compound is a valuable chiral building block for the synthesis of potentially bioactive molecules. While detailed experimental and biological data for the compound itself are scarce, its structural features make it an attractive starting point for the development of novel CNS-acting agents. Further research is warranted to fully elucidate its synthetic accessibility and to explore the pharmacological profiles of its derivatives.

References

The Biological Landscape of 2-Amino-2-(3-bromophenyl)ethanol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Potential Adrenergic and Anticancer Activities

This technical guide provides a comprehensive overview of the potential biological activities of "2-Amino-2-(3-bromophenyl)ethanol" and its derivatives. While direct experimental data for this specific scaffold is limited in the current body of scientific literature, this document extrapolates potential activities and signaling pathway involvement based on extensive structure-activity relationship (SAR) studies of analogous phenylethanolamine and aminothiazole compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this chemical class.

Introduction: The Therapeutic Potential of the Phenylethanolamine Scaffold

The 2-amino-2-phenylethanol core structure is a well-established pharmacophore found in numerous biologically active compounds. Its derivatives have been extensively explored for their interactions with various physiological targets, most notably the adrenergic receptor system. The introduction of a bromine atom at the meta-position of the phenyl ring, as seen in "this compound," is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including receptor affinity, selectivity, and metabolic stability. This guide will delve into the anticipated biological activities of derivatives based on this halogenated scaffold.

Potential Biological Activities and Signaling Pathways

Based on the activities of structurally related compounds, derivatives of "this compound" are primarily anticipated to exhibit activity as adrenergic receptor modulators . Additionally, the presence of the amino and bromo-phenyl moieties suggests a potential for anticancer activity , a characteristic observed in some aminothiazole and other heterocyclic derivatives.

Adrenergic Receptor Modulation

The phenylethanolamine skeleton is the cornerstone of many adrenergic agonists. The substitution pattern on both the phenyl ring and the amino group dictates the affinity and selectivity for α- and β-adrenergic receptor subtypes.

Signaling Pathway:

Activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Adrenergic Agonist (e.g., this compound derivative) Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor Binds G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Figure 1: β-Adrenergic Receptor Signaling Pathway.

Potential Anticancer Activity

While less predicted than adrenergic activity, the structural motifs present in "this compound" derivatives bear resemblance to compounds with reported cytotoxic effects against various cancer cell lines. The presence of a halogenated aromatic ring and an amino group are features found in some classes of kinase inhibitors and other anticancer agents.

Potential Signaling Pathway Involvement:

The antiproliferative activity could be mediated through the inhibition of key signaling molecules involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the RAF/MEK/ERK pathway.

Potential Anticancer Signaling Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathway Downstream Signaling cluster_cellular_effects Cellular Effects Derivative This compound Derivative EGFR EGFR Derivative->EGFR Inhibits VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibits BRAF BRAF Derivative->BRAF Inhibits EGFR->BRAF VEGFR2->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Figure 2: Potential Anticancer Signaling Pathways.

Quantitative Data Summary

Table 1: Adrenergic Receptor Binding Affinities (Ki values)

Compound IDβ1-Adrenergic Receptor (Ki, nM)β2-Adrenergic Receptor (Ki, nM)α1-Adrenergic Receptor (Ki, nM)α2-Adrenergic Receptor (Ki, nM)
Derivative 1 Data not availableData not availableData not availableData not available
Derivative 2 Data not availableData not availableData not availableData not available
... ............

Table 2: Functional Activity at Adrenergic Receptors (EC50 values)

Compound IDβ1-Adrenergic Receptor (EC50, nM)β2-Adrenergic Receptor (EC50, nM)α1-Adrenergic Receptor (EC50, nM)α2-Adrenergic Receptor (EC50, nM)
Derivative 1 Data not availableData not availableData not availableData not available
Derivative 2 Data not availableData not availableData not availableData not available
... ............

Table 3: In Vitro Cytotoxicity (IC50 values)

Compound IDMCF-7 (Breast Cancer) (IC50, µM)A549 (Lung Cancer) (IC50, µM)HepG2 (Liver Cancer) (IC50, µM)Normal Cell Line (e.g., HEK293) (IC50, µM)
Derivative 1 Data not availableData not availableData not availableData not available
Derivative 2 Data not availableData not availableData not availableData not available
... ............

Experimental Protocols

The following sections detail the standard methodologies that would be employed to characterize the biological activity of "this compound" derivatives.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of the test compounds for different adrenergic receptor subtypes.

Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing the target receptor start->prep incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Figure 3: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes from cell lines overexpressing a specific adrenergic receptor subtype (e.g., β1, β2, α1, α2) are prepared by homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [³H]-dihydroalprenolol for β-receptors) at a concentration near its Kd and a range of concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of the test compounds to act as agonists or antagonists at Gs-coupled adrenergic receptors by quantifying changes in intracellular cAMP levels.

Methodology:

  • Cell Culture: Cells expressing the adrenergic receptor of interest are seeded in 96-well plates and grown to confluency.

  • Compound Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are treated with various concentrations of the test compound (for agonist mode) or with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound (for antagonist mode).

  • Incubation: The cells are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the log of the compound concentration. For antagonists, the IC50 value is determined, from which the Kb (antagonist dissociation constant) can be calculated.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic (cell-killing) effects of the compounds on cancer cell lines.

MTT Assay Workflow start Start seed Seed cancer cells in a 96-well plate start->seed treat Treat cells with varying concentrations of the test compound seed->treat incubate Incubate for a defined period (e.g., 48-72 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure analyze Analyze data to determine the IC50 value measure->analyze end End analyze->end

Figure 4: MTT Cell Viability Assay Workflow.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a period of 48 to 72 hours.

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the log of the compound concentration.

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive knowledge of related phenylethanolamine and aminothiazole derivatives, these compounds are predicted to exhibit modulatory effects on the adrenergic system and may also possess anticancer properties.

Future research should focus on the synthesis of a focused library of "this compound" derivatives with diverse substitutions on the amino group and the phenyl ring. Subsequent biological evaluation using the detailed protocols outlined in this guide will be crucial to elucidate the specific activities, potencies, and selectivities of these compounds. Such studies will be instrumental in determining the therapeutic potential of this chemical class and guiding further drug development efforts.

The Pivotal Role of 2-Amino-2-(3-bromophenyl)ethanol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral amino alcohol, 2-Amino-2-(3-bromophenyl)ethanol, has emerged as a significant building block in medicinal chemistry. Its structural motif, featuring a phenyl ring substituted with a bromine atom and an aminoethanol side chain, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the synthesis, properties, and applications of this compound, with a focus on its role in the development of therapeutic agents targeting the central nervous system (CNS) and the adrenergic system.

Core Properties and Synthesis

This compound is a chiral compound, existing as (R)- and (S)-enantiomers. The stereochemistry at the carbon bearing the hydroxyl and amino groups is crucial for its biological activity and its utility as a chiral auxiliary in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
CAS Number 188586-75-6 (racemate)
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents
Synthetic Approaches

The synthesis of this compound can be achieved through several routes, primarily involving the reduction of a corresponding α-amino ketone or the transformation of a precursor like an azido alcohol.

1. Reduction of 2-Amino-1-(3-bromophenyl)ethanone:

A common and efficient method involves the reduction of the carbonyl group of 2-amino-1-(3-bromophenyl)ethanone. This precursor can be synthesized from 3-bromoacetophenone. The reduction of the ketone can be achieved using various reducing agents, with sodium borohydride being a common choice for its mildness and selectivity. For enantioselective synthesis, chiral reducing agents or catalytic asymmetric hydrogenation methods are employed.

G A 3-Bromoacetophenone B 2-Amino-1-(3-bromophenyl)ethanone A->B Amination C This compound B->C Reduction (e.g., NaBH4)

2. From 2-Azido-1-(3-bromophenyl)ethanol:

An alternative route involves the synthesis of the corresponding azido alcohol, 2-azido-1-(3-bromophenyl)ethanol, which is then reduced to the desired amino alcohol. The azide group can be introduced via nucleophilic substitution of a suitable leaving group, and its subsequent reduction is typically carried out by catalytic hydrogenation or using reagents like triphenylphosphine.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1-(3-bromophenyl)ethan-1-ol (Isomer of the target compound)

This protocol describes the synthesis of a constitutional isomer, which provides insight into the reduction step that could be adapted for the synthesis of the target compound.

Materials:

  • 2-Azido-1-(3-bromo-phenyl)-ethanol

  • Tetrahydrofuran (THF)

  • Water

  • Triphenylphosphine

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • Dissolve 2-azido-1-(3-bromo-phenyl)-ethanol (13.8 mmol) in THF (40 mL).

  • Add water (138 mmol) and triphenylphosphine (27.7 mmol) to the solution.

  • Stir the mixture at 50°C for 2 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl (2x).

  • Combine the aqueous washes and neutralize with 1N NaOH.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to yield the product as a yellow oil (85% yield)[1].

Characterization Data for 2-Amino-1-(3-bromophenyl)ethan-1-ol:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.55 (s, 1H), 7.41 (d, 1H), 7.31-7.20 (m, 2H), 4.62 (m, 1H), 3.02 (d, 1H), 2.79 (m, 1H)[1].

Applications in Medicinal Chemistry

The 2-amino-2-phenylethanol scaffold is a well-established pharmacophore found in numerous drugs, particularly those acting on the adrenergic and serotonergic systems. The presence of the 3-bromo substituent in this compound offers a handle for further chemical modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties.

Building Block for CNS-Active Agents:

The structural similarity of this compound to certain neurotransmitters makes it a valuable starting material for the synthesis of compounds targeting the central nervous system. It is used as an intermediate in the development of potential drugs for conditions such as anxiety, depression, and epilepsy[2]. The amino and hydroxyl groups provide reactive sites for the introduction of various substituents to modulate the biological activity and selectivity of the final compounds.

Precursor for Adrenergic Receptor Modulators:

The phenylethanolamine core is characteristic of many adrenergic receptor agonists and antagonists. Derivatives of this compound are being investigated for their potential as modulators of adrenergic receptors, particularly β-adrenergic receptors.

  • β-Adrenergic Agonists: These compounds are crucial in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The development of selective β2-agonists is a key area of research, and the 2-amino-2-phenylethanol scaffold is a common starting point for their synthesis.

  • β-Adrenergic Antagonists (Beta-Blockers): These are widely used to manage cardiovascular conditions like hypertension and angina. While the primary application of this compound derivatives appears to be in agonist development, the versatile nature of the scaffold allows for its potential use in synthesizing antagonists as well.

G cluster_0 Cell Membrane Agonist β-Agonist Receptor β-Adrenergic Receptor G_Protein G Protein AC Adenylyl Cyclase cAMP cAMP PKA Protein Kinase A Response Cellular Response (e.g., muscle relaxation)

Chiral Resolution and Asymmetric Synthesis:

The synthesis and separation of the enantiomers of this compound are critical for developing stereochemically pure drugs. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases are often effective for resolving chiral amines and amino alcohols.

G Racemate Racemic Mixture of This compound Injection Injection onto Chiral Column Racemate->Injection Separation Separation based on Differential Interaction with Chiral Stationary Phase Injection->Separation Detection Detection (e.g., UV) Separation->Detection Enantiomer_R (R)-Enantiomer Detection->Enantiomer_R Enantiomer_S (S)-Enantiomer Detection->Enantiomer_S

Quantitative Data

While specific quantitative data for the biological activity of derivatives of this compound is proprietary or not widely published, the following table provides a general overview of the type of data generated during the drug discovery process for related phenylethanolamine derivatives.

Table 2: Representative Biological Activity Data for Phenylethanolamine Derivatives

Compound IDTarget ReceptorAssay TypePotency (EC₅₀/IC₅₀)Selectivity vs. Other Receptors
Derivative Aβ₂-AdrenergiccAMP accumulation1.5 nM>500-fold vs. β₁ and β₃
Derivative Bβ₃-AdrenergicLipolysis assay12 nM>200-fold vs. β₁ and β₂
Derivative CNorepinephrine TransporterRadioligand binding5 nM>100-fold vs. SERT and DAT

This data is illustrative and based on published results for similar compound classes.

Conclusion

This compound stands as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, chiral nature, and the presence of reactive functional groups make it an attractive starting material for the development of novel therapeutic agents. The primary applications lie in the synthesis of CNS-active compounds and modulators of the adrenergic system. Further exploration of the structure-activity relationships of its derivatives holds significant promise for the discovery of new and improved drugs. The development of efficient and scalable enantioselective synthetic routes will be crucial for unlocking the full therapeutic potential of this important chiral intermediate.

References

Potential Therapeutic Targets of 2-Amino-2-(3-bromophenyl)ethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-2-phenylethanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 2-Amino-2-(3-bromophenyl)ethanol, presents a unique starting point for the development of novel therapeutics due to its structural motifs, which suggest potential interactions with key biological targets. This technical guide explores the prospective therapeutic applications of derivatives of this compound, focusing on two primary areas: β2-adrenoceptor agonism for the treatment of respiratory diseases and kinase inhibition for anticancer therapies. This exploration is based on the pharmacological activities of structurally related compounds, highlighting the potential of this scaffold in drug discovery. This document provides a comprehensive overview of the synthesis, potential biological activities, and underlying signaling pathways, supplemented with detailed experimental protocols and quantitative data from analogous compounds.

Introduction

This compound is a synthetic amino alcohol that serves as a versatile intermediate in the synthesis of a variety of bioactive molecules.[1] Its structural similarity to known pharmacophores suggests its potential as a scaffold for developing drugs targeting a range of conditions, including central nervous system disorders.[1] This guide focuses on two promising therapeutic avenues for its derivatives: agonism at the β2-adrenergic receptor and inhibition of key protein kinases involved in cancer progression.

Potential Therapeutic Target: β2-Adrenergic Receptor

Derivatives of the 2-amino-2-phenylethanol framework have been extensively investigated as agonists of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR) primarily located on the smooth muscle of the airways. Activation of β2-AR leads to bronchodilation, making its agonists a cornerstone in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action: β2-Adrenoceptor Signaling

Upon agonist binding, the β2-AR undergoes a conformational change, leading to the activation of the stimulatory G protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

beta2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist β2-Agonist Derivative receptor β2-Adrenergic Receptor agonist->receptor gs_protein Gs Protein (inactive) receptor->gs_protein activates gs_active Gs Protein (active) gs_protein->gs_active ac Adenylyl Cyclase gs_active->ac activates camp cAMP ac->camp catalyzes atp ATP atp->camp pka Protein Kinase A camp->pka activates response Bronchodilation pka->response leads to

Figure 1: β2-Adrenergic Receptor Signaling Pathway.
Quantitative Data from Analogous Compounds

Compound IDStructureEC50 (nM) for β2-ARSelectivity (β2 vs β1)Reference
2f 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile0.25763.6-foldF. Meng et al., Bioorg. Med. Chem. Lett., 2015
(S)-2f (S)-isomer of 2f-8.5-fold more active than (R)-isomerF. Meng et al., Bioorg. Med. Chem. Lett., 2015
Experimental Protocol: In Vitro cAMP Assay

The functional activity of β2-AR agonists is typically determined by measuring the intracellular accumulation of cyclic AMP (cAMP) in cells expressing the receptor.

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to stimulation by a test compound.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • Test compounds (derivatives of this compound).

  • Reference agonist (e.g., Isoproterenol).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed HEK293-β2AR cells into microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement using the chosen detection method (e.g., adding HTRF reagents and incubating).

  • Data Acquisition: Read the plate using a compatible plate reader.

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Potential Therapeutic Target: Protein Kinases in Oncology

The bromophenyl moiety in this compound is a common feature in many kinase inhibitors. This suggests that derivatives of this scaffold could be developed as anticancer agents by targeting key protein kinases that are often dysregulated in cancer.

Targeted Kinases and Signaling Pathways

Several receptor tyrosine kinases (RTKs) and intracellular kinases are critical for cancer cell proliferation, survival, and angiogenesis. Potential targets for derivatives of this compound include:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.

  • BRAF V600E: A mutated kinase found in a significant percentage of melanomas and other cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors.

Inhibition of these kinases can block downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, leading to reduced tumor growth and progression.

kinase_inhibition_workflow start Synthesized Derivatives of This compound in_vitro_screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->in_vitro_screening determine_gi50 Determine GI50 Values (Multiple Cancer Cell Lines) in_vitro_screening->determine_gi50 kinase_assay Kinase Inhibition Assays (EGFR, BRAFV600E, VEGFR-2) determine_gi50->kinase_assay Active Compounds determine_ic50 Determine IC50 Values kinase_assay->determine_ic50 lead_optimization Lead Optimization determine_ic50->lead_optimization

Figure 2: Experimental Workflow for Anticancer Drug Discovery.
Quantitative Data from Analogous Compounds

While direct anticancer data for this compound derivatives are limited, studies on 2-amino-6H-1,3,4-thiadiazin-3-ium bromides, synthesized from a related precursor, have shown significant antiproliferative and kinase inhibitory activity.

Compound IDTarget Cell Line/KinaseGI50 (nM)IC50 (nM)Reference
9a A-549 (Lung Cancer)43-H. N. Tawfeek et al., RSC Adv., 2024
HT-29 (Colon Cancer)43-H. N. Tawfeek et al., RSC Adv., 2024
Panc-1 (Pancreatic Cancer)43-H. N. Tawfeek et al., RSC Adv., 2024
MCF-7 (Breast Cancer)43-H. N. Tawfeek et al., RSC Adv., 2024
EGFR-78H. N. Tawfeek et al., RSC Adv., 2024
BRAFV600E-85H. N. Tawfeek et al., RSC Adv., 2024
VEGFR-2-80H. N. Tawfeek et al., RSC Adv., 2024
9c A-549 (Lung Cancer)38-H. N. Tawfeek et al., RSC Adv., 2024
HT-29 (Colon Cancer)38-H. N. Tawfeek et al., RSC Adv., 2024
Panc-1 (Pancreatic Cancer)38-H. N. Tawfeek et al., RSC Adv., 2024
MCF-7 (Breast Cancer)38-H. N. Tawfeek et al., RSC Adv., 2024
EGFR-75H. N. Tawfeek et al., RSC Adv., 2024
BRAFV600E-74H. N. Tawfeek et al., RSC Adv., 2024
VEGFR-2-76H. N. Tawfeek et al., RSC Adv., 2024
9d A-549 (Lung Cancer)47-H. N. Tawfeek et al., RSC Adv., 2024
HT-29 (Colon Cancer)47-H. N. Tawfeek et al., RSC Adv., 2024
Panc-1 (Pancreatic Cancer)47-H. N. Tawfeek et al., RSC Adv., 2024
MCF-7 (Breast Cancer)47-H. N. Tawfeek et al., RSC Adv., 2024
EGFR-82H. N. Tawfeek et al., RSC Adv., 2024
BRAFV600E-88H. N. Tawfeek et al., RSC Adv., 2024
VEGFR-2-85H. N. Tawfeek et al., RSC Adv., 2024
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell lines (e.g., A-549, HT-29, Panc-1, MCF-7).

  • Cell culture medium and supplements.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a set period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Derivatives of this compound represent a promising and underexplored area for the discovery of novel therapeutic agents. Based on the biological activities of structurally related compounds, two key therapeutic targets have been identified: the β2-adrenergic receptor for the treatment of respiratory diseases and various protein kinases for anticancer therapy. The synthetic tractability of the this compound scaffold, combined with the potent biological activities observed in analogous structures, provides a strong rationale for the further investigation and development of its derivatives. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of these novel compounds. Future research should focus on the synthesis and pharmacological profiling of a focused library of this compound derivatives to validate these potential therapeutic applications and identify lead compounds for further development.

References

Methodological & Application

Synthesis of 2-Amino-2-(3-bromophenyl)ethanol from 3-bromobenzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Amino-2-(3-bromophenyl)ethanol, a valuable intermediate in medicinal chemistry and drug development, starting from 3-bromobenzaldehyde. The synthetic strategy involves a two-step process: a Strecker synthesis to form an α-aminonitrile intermediate, followed by its reduction to the target β-amino alcohol. This application note includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the synthetic pathway and workflow.

Introduction

This compound and its derivatives are key building blocks in the synthesis of various biologically active compounds. Its structural similarity to certain neurotransmitters makes it a compound of interest in the development of potential drugs for central nervous system disorders such as anxiety, depression, and epilepsy.[1] The presence of the bromophenyl group also makes it a useful intermediate for designing compounds with specific binding properties for receptor studies.[1] The following protocol outlines a reliable and reproducible method for the preparation of this compound from readily available starting materials.

Synthetic Pathway Overview

The synthesis proceeds in two main steps as illustrated below. The first step is a three-component Strecker reaction involving 3-bromobenzaldehyde, an ammonia source, and a cyanide source to yield the α-aminonitrile, 2-amino-2-(3-bromophenyl)acetonitrile. The subsequent step involves the reduction of the nitrile group to a primary amine, affording the final product, this compound.

Synthesis_Pathway 3-bromobenzaldehyde 3-bromobenzaldehyde intermediate 2-amino-2-(3-bromophenyl)acetonitrile 3-bromobenzaldehyde->intermediate Step 1: Strecker Synthesis (NH4Cl, NaCN) final_product This compound intermediate->final_product Step 2: Reduction (e.g., LiAlH4)

Caption: Overall synthetic route from 3-bromobenzaldehyde to this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Stoichiometry

StepCompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Mass (g)Equivalents
13-BromobenzaldehydeC₇H₅BrO185.0210.01.851.0
1Sodium CyanideNaCN49.0112.00.591.2
1Ammonium ChlorideNH₄Cl53.4912.00.641.2
22-amino-2-(3-bromophenyl)acetonitrileC₈H₇BrN₂211.06(from Step 1)(from Step 1)1.0
2Lithium Aluminum Hydride (LAH)LiAlH₄37.9520.00.762.0 (approx.)

Table 2: Product Characterization

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceYield (%)Melting Point (°C)
2-amino-2-(3-bromophenyl)acetonitrileC₈H₇BrN₂211.06Off-white to yellow solid75-85Not available
This compoundC₈H₁₀BrNO216.08White to off-white solid60-70 (from nitrile)Not available

Experimental Protocols

Safety Precautions: This synthesis involves highly toxic reagents such as sodium cyanide and highly reactive and flammable reagents like lithium aluminum hydride. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Step 1: Synthesis of 2-amino-2-(3-bromophenyl)acetonitrile (Strecker Synthesis)

This procedure is adapted from general methods for the Strecker synthesis of aromatic aldehydes.

Materials and Reagents:

  • 3-Bromobenzaldehyde (1.85 g, 10.0 mmol)

  • Sodium Cyanide (0.59 g, 12.0 mmol)

  • Ammonium Chloride (0.64 g, 12.0 mmol)

  • Methanol (20 mL)

  • Water (10 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (0.64 g) in water (10 mL).

  • Add a solution of 3-bromobenzaldehyde (1.85 g) in methanol (20 mL) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (0.59 g) in a minimal amount of water, dropwise, to the stirred reaction mixture. Caution: Highly toxic HCN gas may be evolved.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-2-(3-bromophenyl)acetonitrile as an off-white to yellow solid.

  • The crude product can be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Strecker_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation dissolve_nh4cl Dissolve NH4Cl in H2O mix_reagents Combine solutions and cool to 0°C dissolve_nh4cl->mix_reagents dissolve_aldehyde Dissolve 3-bromobenzaldehyde in MeOH dissolve_aldehyde->mix_reagents add_nacn Add NaCN solution dropwise mix_reagents->add_nacn stir Stir at room temperature for 24h add_nacn->stir monitor Monitor by TLC stir->monitor extract Extract with DCM monitor->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product1 Crude 2-amino-2-(3-bromophenyl)acetonitrile concentrate->product1

Caption: Experimental workflow for the Strecker synthesis of 2-amino-2-(3-bromophenyl)acetonitrile.

Step 2: Reduction of 2-amino-2-(3-bromophenyl)acetonitrile to this compound

This procedure utilizes lithium aluminum hydride (LAH) for the reduction of the α-aminonitrile.

Materials and Reagents:

  • Crude 2-amino-2-(3-bromophenyl)acetonitrile (from Step 1, approx. 10.0 mmol)

  • Lithium Aluminum Hydride (LAH) (0.76 g, 20.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (0.76 g) in anhydrous THF (20 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 2-amino-2-(3-bromophenyl)acetonitrile in anhydrous THF (30 mL) and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH solution (0.8 mL), and then water (2.4 mL) (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate should form.

  • Filter the precipitate through a pad of Celite and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford a white to off-white solid.

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation suspend_lah Suspend LAH in anhydrous THF at 0°C add_nitrile Add aminonitrile solution dropwise suspend_lah->add_nitrile dissolve_nitrile Dissolve aminonitrile in anhydrous THF dissolve_nitrile->add_nitrile reflux Reflux for 4-6h add_nitrile->reflux monitor Monitor by TLC reflux->monitor quench Quench with H2O and NaOH solution monitor->quench filter Filter through Celite quench->filter dry Dry filtrate over Na2SO4 filter->dry concentrate Concentrate in vacuo dry->concentrate product2 This compound concentrate->product2

Caption: Experimental workflow for the reduction of 2-amino-2-(3-bromophenyl)acetonitrile.

Conclusion

The described two-step protocol provides an effective method for the synthesis of this compound from 3-bromobenzaldehyde. The procedures are based on well-established organic transformations and can be readily adapted for laboratory-scale synthesis. Careful handling of hazardous reagents is paramount for the safe and successful execution of this synthesis. The target compound serves as a versatile intermediate for further elaboration in drug discovery and development programs.

References

Application Notes and Protocols: Enantioselective Synthesis of 2-Amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino alcohols are crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active compounds. The specific stereochemistry of these molecules is often critical for their therapeutic efficacy. This document provides a detailed protocol for the enantioselective synthesis of 2-Amino-2-(3-bromophenyl)ethanol, a valuable intermediate for drug discovery and development. The synthetic strategy involves a three-step sequence starting from 3'-bromoacetophenone, proceeding through an α-azido ketone intermediate, and culminating in a highly enantioselective asymmetric transfer hydrogenation.

Synthetic Strategy Overview

The enantioselective synthesis of this compound is achieved through the following three key steps:

  • α-Bromination: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone from 3'-bromoacetophenone.

  • Azidation: Conversion of the α-bromo ketone to 2-azido-1-(3-bromophenyl)ethanone.

  • Asymmetric Transfer Hydrogenation (ATH): Enantioselective reduction of the α-azido ketone to the target chiral amino alcohol using a Noyori-type catalyst.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) for each key step in the synthesis.

StepProductStarting MaterialReagentsTypical Yield (%)Enantiomeric Excess (e.e.) (%)
12-Bromo-1-(3-bromophenyl)ethanone3'-BromoacetophenoneBromine, Aluminum Chloride70-75N/A
22-Azido-1-(3-bromophenyl)ethanone2-Bromo-1-(3-bromophenyl)ethanoneSodium Azide>95N/A
3(R)- or (S)-2-Amino-2-(3-bromophenyl)ethanol2-Azido-1-(3-bromophenyl)ethanone(R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN], HCOOH/NEt₃>90>98

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone

This protocol is adapted from a general procedure for the bromination of acetophenones.[1]

Materials:

  • 3'-Bromoacetophenone

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromine (Br₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ether

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Cracked ice

Procedure:

  • To a stirred solution of 3'-bromoacetophenone (0.1 mol) in a suitable solvent, add powdered anhydrous aluminum chloride (0.11 mol) portion-wise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture to 0°C and add bromine (0.1 mol) dropwise over 30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat at 60°C for 1 hour.

  • Pour the reaction mixture slowly into a beaker containing a mixture of cracked ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ether (3 x 100 mL).

  • Combine the organic layers and wash with water, 5% aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-1-(3-bromophenyl)ethanone.

Step 2: Synthesis of 2-Azido-1-(3-bromophenyl)ethanone

This protocol is a general method for the synthesis of α-azido ketones from α-bromo ketones.

Materials:

  • 2-Bromo-1-(3-bromophenyl)ethanone

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve 2-bromo-1-(3-bromophenyl)ethanone (10 mmol) in DMF (50 mL).

  • Add sodium azide (12 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into deionized water (200 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 2-azido-1-(3-bromophenyl)ethanone is often used in the next step without further purification.

Step 3: Enantioselective Synthesis of this compound

This protocol utilizes a Noyori-type asymmetric transfer hydrogenation. The choice of the catalyst enantiomer ((R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN]) will determine the stereochemistry of the final product.

Materials:

  • 2-Azido-1-(3-bromophenyl)ethanone

  • (R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • In a clean, dry flask, dissolve 2-azido-1-(3-bromophenyl)ethanone (5 mmol) in anhydrous dichloromethane (25 mL).

  • Add the (R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN] catalyst (0.01 mol%).

  • Add the formic acid/triethylamine mixture (5 equivalents of formic acid) to the reaction flask.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

Visualizations

Synthetic_Workflow start 3'-Bromoacetophenone step1 Step 1: α-Bromination (Br₂, AlCl₃) start->step1 intermediate1 2-Bromo-1-(3-bromophenyl)ethanone step1->intermediate1 step2 Step 2: Azidation (NaN₃) intermediate1->step2 intermediate2 2-Azido-1-(3-bromophenyl)ethanone step2->intermediate2 step3 Step 3: Asymmetric Transfer Hydrogenation ((R,R)- or (S,S)-Ru-TsDPEN, HCOOH/NEt₃) intermediate2->step3 end This compound step3->end

Caption: Overall synthetic workflow for this compound.

Catalytic_Cycle Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_hydride [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_hydride HCOO⁻ HCOOH HCOOH TsDPEN_complex Transition State Ru_hydride->TsDPEN_complex Ketone Ketone Azido Ketone (R-C(=O)-R') Ketone->TsDPEN_complex Amino_Alcohol Amino Alcohol (R-CH(OH)-R') CO2_NEt3H CO₂ + NEt₃H⁺ HCOOH->CO2_NEt3H - H₂ TsDPEN_complex->Amino_Alcohol - [Ru]

References

Application Notes: (S)-2-Amino-2-(3-bromophenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-Amino-2-(3-bromophenyl)ethanol is a chiral amino alcohol with significant potential for application as a chiral auxiliary in asymmetric synthesis. While specific literature on this exact compound is limited, its structural similarity to other well-established 2-amino-2-phenylethanol derivatives, such as (R)-phenylglycinol, allows for the extrapolation of its utility in guiding stereoselective transformations. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with high diastereoselectivity.[1] The auxiliary is subsequently removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[1]

The primary application of amino alcohol-derived chiral auxiliaries is through their conversion to oxazolidinones. These heterocyclic scaffolds, particularly those popularized by Evans, provide a rigid framework that effectively controls the facial selectivity of enolate reactions, such as alkylations and aldol condensations.[2] The substituent at the 4-position of the oxazolidinone ring, derived from the chiral amino alcohol, sterically shields one face of the enolate, forcing incoming electrophiles to approach from the less hindered side.

Principle of Asymmetric Induction

The effectiveness of (S)-2-Amino-2-(3-bromophenyl)ethanol as a chiral auxiliary would stem from its conversion to the corresponding oxazolidinone, (S)-4-(3-bromophenyl)-2-oxazolidinone. Following N-acylation, deprotonation with a strong base like sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) generates a rigid, chelated Z-enolate. The phenyl group (or in this case, the 3-bromophenyl group) at the C4 position of the oxazolidinone directs the incoming electrophile to the opposite face, leading to a highly diastereoselective transformation. The predictability and high levels of stereocontrol make this class of auxiliaries invaluable in the synthesis of complex chiral molecules, including natural products and pharmaceutical agents.[1]

Potential Applications

Based on analogous systems, (S)-2-Amino-2-(3-bromophenyl)ethanol is expected to be a highly effective chiral auxiliary for a range of asymmetric transformations, including:

  • Asymmetric Alkylation: The N-acylated oxazolidinone derived from the auxiliary can be deprotonated and reacted with various alkyl halides to produce α-substituted carboxylic acid derivatives with high enantiomeric purity.

  • Asymmetric Aldol Reactions: Boron enolates of the N-acylated oxazolidinone can undergo highly diastereoselective aldol additions to aldehydes, establishing two contiguous stereocenters simultaneously.

  • Asymmetric Michael Additions: The enolates can also be employed as nucleophiles in conjugate additions to α,β-unsaturated systems.

The subsequent removal of the auxiliary can be tailored to yield various functional groups, such as chiral carboxylic acids, primary alcohols, or aldehydes, without racemization of the newly formed stereocenter.[3]

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and adapted from established procedures for structurally similar chiral auxiliaries, primarily the well-documented use of 4-substituted-2-oxazolidinones.[4][5][6]

Protocol 1: Synthesis of (S)-4-(3-bromophenyl)-2-oxazolidinone from (S)-2-Amino-2-(3-bromophenyl)ethanol

This protocol describes the formation of the oxazolidinone ring, which serves as the functional form of the chiral auxiliary.

Materials:

  • (S)-2-Amino-2-(3-bromophenyl)ethanol

  • Ethyl carbonate or Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-Amino-2-(3-bromophenyl)ethanol (1.0 eq), ethyl carbonate (2.0 eq), and a catalytic amount of potassium carbonate (0.1 eq).

  • Add toluene to the flask to create a slurry.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-4-(3-bromophenyl)-2-oxazolidinone as a white solid.

Protocol 2: N-Acylation and Diastereoselective Alkylation

This protocol details the attachment of a propionyl group to the auxiliary, followed by a highly diastereoselective alkylation.

Materials:

  • (S)-4-(3-bromophenyl)-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Allyl iodide (or other suitable alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

Part A: N-Acylation

  • Dissolve (S)-4-(3-bromophenyl)-2-oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-flushed flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq). A catalytic amount of DMAP can be used for a milder reaction.[4][6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone. This product is often used in the next step without further purification.

Part B: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-flushed flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (1.1 eq, as a solution in THF) dropwise via syringe. Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation. The solution should turn a pale yellow color.

  • Add allyl iodide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The progress can be monitored by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and isolate the desired alkylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[4][6]

Protocol 3: Cleavage of the Chiral Auxiliary to Yield a Chiral Carboxylic Acid

This protocol describes the hydrolytic removal of the auxiliary to afford the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone product from Protocol 2

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1 v/v) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether to remove the liberated chiral auxiliary (which can be recovered from the organic layer).

  • Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure 2-methyl-4-pentenoic acid.[4][6]

Data Presentation

The following tables summarize the expected (hypothetical) outcomes for the key steps, based on typical results reported for similar Evans-type auxiliaries.[4][6]

Table 1: Hypothetical Yields for Synthetic Steps

StepProductExpected Yield (%)
Protocol 1(S)-4-(3-bromophenyl)-2-oxazolidinone85 - 95%
Protocol 2AN-propionyl-(S)-4-(3-bromophenyl)-2-oxazolidinone>95% (crude)
Protocol 2BAlkylated Product80 - 90%
Protocol 3(R)-2-Methyl-4-pentenoic acid85 - 95%
Protocol 3Recovered (S)-4-(3-bromophenyl)-2-oxazolidinone80 - 90%

Table 2: Hypothetical Stereoselectivity for Asymmetric Alkylation

ReactionDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) of Final Product
Asymmetric Alkylation (Protocol 2B)≥ 98:2>99% (after purification and cleavage)

Visualizations

Workflow cluster_0 Auxiliary Synthesis & Attachment cluster_1 Asymmetric Transformation cluster_2 Cleavage & Product Isolation start 2-Amino-2-(3-bromophenyl)ethanol aux Synthesis of Oxazolidinone (Protocol 1) start->aux acyl N-Acylation of Auxiliary (Protocol 2A) aux->acyl alkylation Diastereoselective Alkylation (Protocol 2B) acyl->alkylation cleavage Auxiliary Cleavage (Protocol 3) alkylation->cleavage product Chiral Carboxylic Acid cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Overall workflow for asymmetric synthesis.

Reaction_Pathway Aux Auxiliary (Oxazolidinone) AcylAux N-Acyl Auxiliary Aux->AcylAux Acylation Acylation 1. RCOCl, Base Enolate Chelated Z-Enolate AcylAux->Enolate Deprotonation Deprotonation 2. NaHMDS, -78°C Alkylated Alkylated Product (High d.r.) Enolate->Alkylated Alkylation AlkylationStep 3. R'-X (Electrophile) FinalProduct Chiral Product (High e.e.) Alkylated->FinalProduct Cleavage Cleavage 4. LiOH, H₂O₂

References

Experimental protocol for the synthesis of "2-Amino-2-(3-bromophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Amino-2-(3-bromophenyl)ethanol, a valuable intermediate in pharmaceutical research. The synthesis involves a two-step process commencing with the formation of an azido-alcohol intermediate from 3-bromophenacyl bromide, followed by the reduction of the azide to the desired primary amine.

Summary of Quantitative Data

StepIntermediate/Product NameStarting MaterialReagentsSolventReaction Time (hours)Temperature (°C)Yield (%)
1a2-Azido-1-(3-bromophenyl)ethanone3-Bromophenacyl bromideSodium Azide (NaN₃)Acetone/Water2Room Temp.~95% (estimated)
1b2-Azido-1-(3-bromophenyl)ethanol2-Azido-1-(3-bromophenyl)ethanoneSodium Borohydride (NaBH₄)Methanol (MeOH)10 to Room Temp.~90% (estimated)
22-Amino-1-(3-bromophenyl)ethanol2-Azido-1-(3-bromophenyl)ethanolTriphenylphosphine (PPh₃), WaterTetrahydrofuran (THF)25085[1]

Note: Yields for steps 1a and 1b are estimated based on similar reported procedures.

Experimental Protocols

Step 1: Synthesis of 2-Azido-1-(3-bromophenyl)ethanol

This step is carried out in two sequential parts without the isolation of the intermediate ketone.

1a. Synthesis of 2-Azido-1-(3-bromophenyl)ethanone

  • Materials:

    • 3-Bromophenacyl bromide

    • Sodium azide (NaN₃)

    • Acetone

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 3-bromophenacyl bromide in a mixture of acetone and water.

    • Add sodium azide to the solution in one portion.

    • Stir the reaction mixture vigorously at room temperature for 2 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

1b. Reduction to 2-Azido-1-(3-bromophenyl)ethanol

  • Materials:

    • Reaction mixture from Step 1a

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

  • Procedure:

    • Cool the reaction mixture from the previous step to 0 °C in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Azido-1-(3-bromophenyl)ethanol, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-1-(3-bromophenyl)ethanol

This procedure outlines the reduction of the azido intermediate to the final amine product.

  • Materials:

    • 2-Azido-1-(3-bromophenyl)ethanol (from Step 1)

    • Triphenylphosphine (PPh₃)

    • Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric acid (HCl)

    • 1N Sodium hydroxide (NaOH)

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Brine

  • Procedure:

    • Dissolve the crude 2-Azido-1-(3-bromophenyl)ethanol (13.8 mmol) in THF (40 mL) in a round-bottom flask.[1]

    • Add water (2.48 mL, 138 mmol) and triphenylphosphine (7.26 g, 27.7 mmol).[1]

    • Heat the mixture and stir at 50 °C for 2 hours.[1]

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[1]

    • Wash the organic layer twice with 1M HCl.[1]

    • Combine the aqueous washes and neutralize with 1N sodium hydroxide.[1]

    • Extract the aqueous mixture with ethyl acetate.[1]

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]

    • Filter and concentrate the solution in vacuo to obtain the final product, 2-Amino-1-(3-bromophenyl)ethanol, as a yellow oil.[1]

  • Characterization Data (¹H NMR):

    • ¹H NMR (300 MHz, CDCl₃): δ 7.55 (s, 1H), 7.41 (d, 1H), 7.31-7.20 (m, 2H), 4.62 (m, 1H), 3.02 (d, 1H), 2.79 (m, 1H).[1]

Experimental Workflow Diagram

SynthesisWorkflow A 3-Bromophenacyl bromide R1 NaN3 (Acetone/Water, RT, 2h) A->R1 B 2-Azido-1-(3-bromophenyl)ethanone R2 NaBH4 (MeOH, 0°C to RT, 1h) B->R2 C 2-Azido-1-(3-bromophenyl)ethanol R3 PPh3, H2O (THF, 50°C, 2h) C->R3 D This compound R1->B R2->C R3->D

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 2-Amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the use of protecting groups in the synthesis of 2-Amino-2-(3-bromophenyl)ethanol. The selection of an appropriate protecting group is critical for achieving high yields and purity in multi-step synthetic sequences. This document outlines methods for the selective protection of the amino and hydroxyl functional groups, including orthogonal strategies that allow for the deprotection of one group while the other remains intact.

Introduction to Protecting Group Strategy

In the synthesis of bifunctional molecules such as this compound, the presence of both a nucleophilic amino group and a hydroxyl group necessitates the use of protecting groups to prevent unwanted side reactions. A protecting group masks a reactive functional group, rendering it inert to the conditions of a particular chemical transformation. After the desired reaction is complete, the protecting group can be removed to restore the original functionality. An effective protecting group strategy involves high-yielding protection and deprotection steps under mild conditions that do not affect other parts of the molecule.

Orthogonal Protecting Group Strategies

Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different, non-interfering conditions.[1] This allows for the selective deprotection of one functional group in the presence of another. For this compound, an orthogonal strategy would enable, for example, the modification of the hydroxyl group while the amino group is protected, or vice versa. Common orthogonal pairings include the acid-labile tert-butyloxycarbonyl (Boc) group for the amine and a fluoride-labile silyl ether for the alcohol.

General Workflow for Protecting Group Synthesis

The following diagram illustrates a typical workflow involving a protecting group strategy in a multi-step synthesis.

Protecting Group Workflow Start Starting Material (this compound) Protect Protection of Functional Group Start->Protect Introduce PG Reaction Chemical Transformation at other site Protect->Reaction Protected Intermediate Deprotect Deprotection Reaction->Deprotect Modified Intermediate Product Final Product Deprotect->Product Remove PG Protecting Group Selection cluster_amino Amine Protection cluster_hydroxyl Hydroxyl Protection Start Select Functional Group to Protect Amino Amino Group Start->Amino Hydroxyl Hydroxyl Group Start->Hydroxyl Boc Boc (tert-butyloxycarbonyl) Amino->Boc Acid Labile Cbz Cbz (Carboxybenzyl) Amino->Cbz Hydrogenolysis/Strong Acid TBDMS TBDMS (tert-butyldimethylsilyl) Hydroxyl->TBDMS Fluoride Labile Decision Orthogonal Strategy Needed? Boc->Decision Cbz->Decision TBDMS->Decision Boc_TBDMS Combine Boc (N) and TBDMS (O) Decision->Boc_TBDMS Yes

References

Application Note & Protocol: A Scalable Synthesis of 2-Amino-2-(3-bromophenyl)ethanol for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-(3-bromophenyl)ethanol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in a range of therapeutic agents, making a reliable and scalable synthesis crucial for advancing drug discovery and development programs. This application note provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing the quantities and quality required for preclinical studies. The described process focuses on reaction efficiency, product purity, and scalability.

Experimental Workflow

The overall workflow for the synthesis, purification, and analysis of this compound is depicted below. This multi-step process ensures the final compound meets the stringent purity requirements for preclinical testing.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis & QC A Starting Material (3-Bromobenzaldehyde) B Cyanohydrin Formation A->B NaCN, H₂O C Reduction of Nitrile B->C LiAlH₄, THF D Work-up & Extraction C->D E Crystallization D->E F Purity Assessment (HPLC, LC-MS) E->F G Structural Confirmation (¹H NMR, ¹³C NMR) E->G H Final Product F->H G->H

Figure 1: Overall workflow for the synthesis and quality control of this compound.

Detailed Experimental Protocol

This protocol outlines a two-step synthesis beginning from 3-bromobenzaldehyde.

Step 1: Synthesis of 2-Hydroxy-2-(3-bromophenyl)acetonitrile

  • Reaction Setup: A 20 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 3-bromobenzaldehyde (1.0 kg, 5.40 mol) and water (5 L).

  • Reagent Addition: A solution of sodium cyanide (292 g, 5.95 mol) in water (1 L) is added dropwise to the stirred suspension at a rate that maintains the internal temperature below 25 °C. The addition typically takes 2-3 hours.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system. The reaction is considered complete when the starting aldehyde spot is no longer visible (typically 4-6 hours).

  • Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 4 L). The combined organic layers are washed with brine (2 x 2 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyanohydrin as a yellow oil.

Step 2: Reduction of 2-Hydroxy-2-(3-bromophenyl)acetonitrile to this compound

  • Reaction Setup: A 50 L, three-necked, round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with a 1 M solution of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) (10.8 L, 10.8 mol).

  • Reagent Addition: The crude 2-hydroxy-2-(3-bromophenyl)acetonitrile from the previous step, dissolved in dry THF (5 L), is added dropwise to the LiAlH₄ suspension. The addition rate is controlled to maintain a gentle reflux.

  • Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at reflux for an additional 4 hours. The reaction is then cooled to 0 °C in an ice bath and cautiously quenched by the sequential dropwise addition of water (410 mL), 15% aqueous sodium hydroxide (410 mL), and finally water (1.23 L).

  • Purification: The resulting granular solid is filtered off and washed with THF (2 x 2 L). The combined filtrate is concentrated under reduced pressure. The residue is redissolved in isopropanol and treated with concentrated hydrochloric acid to precipitate the hydrochloride salt. The salt is collected by filtration, washed with cold isopropanol, and dried under vacuum. The free base can be obtained by neutralizing the hydrochloride salt with a base and extracting with an organic solvent, followed by crystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

ParameterStep 1: Cyanohydrin FormationStep 2: ReductionOverall
Starting Material3-Bromobenzaldehyde2-Hydroxy-2-(3-bromophenyl)acetonitrile3-Bromobenzaldehyde
Key ReagentsNaCN, H₂OLiAlH₄, THF-
Reaction Time4-6 hours4 hours (reflux)8-10 hours
Crude Yield~95%~85%~80%
Purified Yield-~70% (as HCl salt)~66%

Table 2: Analytical Characterization of Final Product

Analytical MethodSpecificationResult
AppearanceWhite to off-white solidConforms
Purity (HPLC)≥ 98.0%99.2%
Identity by ¹H NMRConforms to structureConforms
Mass Spectrometry (m/z)[M+H]⁺ = 216.0/218.0Conforms
Residual Solvents≤ 0.5%< 0.1%

Logical Relationship for Preclinical Candidate Selection

The decision to advance a synthesized compound to preclinical studies involves a series of critical evaluations. The following diagram illustrates the logical flow from synthesis to the selection of a preclinical candidate.

G A Scale-up Synthesis B Purity & Identity Confirmation (≥98%) A->B C In vitro Biological Activity B->C D Preliminary ADME/Tox C->D E Preclinical Candidate Selection D->E

Figure 2: Logical flow for the progression of a synthesized compound to a preclinical candidate.

This application note provides a robust and scalable synthetic route to this compound, yielding material of high purity suitable for preclinical investigations. The detailed protocol and analytical data presented herein are intended to guide researchers and drug development professionals in the efficient production of this valuable intermediate. Adherence to the described procedures will ensure the quality and consistency of the synthesized compound, a critical factor for the reliability of subsequent preclinical studies.

Application Notes: The Role of 2-Amino-2-(3-bromophenyl)ethanol in the Synthesis of CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-(3-bromophenyl)ethanol is a valuable chiral building block in medicinal chemistry for the synthesis of various bioactive compounds, particularly those targeting the central nervous system (CNS).[1] Its structural similarity to certain neurotransmitters makes it a key intermediate in the development of potential drugs for conditions such as depression and anxiety.[1] The presence of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications through cross-coupling reactions, while the amino alcohol moiety is a common pharmacophore in many CNS-active drugs, including norepinephrine reuptake inhibitors (NRIs).

Application: Synthesis of Norepinephrine Reuptake Inhibitors (NRIs)

The 2-amino-2-phenylethanol scaffold is foundational to a class of compounds that inhibit the reuptake of norepinephrine, a key neurotransmitter involved in mood, attention, and arousal. By blocking the norepinephrine transporter (NET), these compounds increase the extracellular concentration of norepinephrine, making them effective in treating depression and ADHD. The bromo-substituted variant, this compound, serves as a crucial intermediate for creating novel NRIs with potentially improved potency, selectivity, and pharmacokinetic profiles.

The synthesis of potent and selective NRIs often involves the modification of the phenyl ring and the amino group of the 2-amino-2-phenylethanol core. The bromine atom in this compound can be readily displaced or used in coupling reactions to introduce diverse substituents, thereby enabling the exploration of the structure-activity relationship (SAR) and optimization of the drug candidate's properties.

Protocols

Protocol 1: Synthesis of a Norepinephrine Reuptake Inhibitor (NRI) Precursor from this compound

This protocol describes a representative N-alkylation of this compound, a key step in the synthesis of many NRI candidates. The reaction involves the protection of the amino group, followed by O-alkylation and subsequent deprotection to yield the final product.

Materials:

  • (R)-2-Amino-2-(3-bromophenyl)ethanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • An appropriate alkylating agent (e.g., substituted benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Boc Protection of the Amine:

    • Dissolve (R)-2-Amino-2-(3-bromophenyl)ethanol (1.0 eq) in anhydrous DCM.

    • Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

  • O-Alkylation:

    • Suspend sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of the Boc-protected intermediate (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkylating agent (e.g., substituted benzyl bromide) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

  • Boc Deprotection:

    • Dissolve the O-alkylated intermediate in a mixture of DCM and TFA (e.g., 4:1 v/v).

    • Stir the solution at room temperature for 2 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize excess acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final NRI precursor.

Data Presentation

Table 1: Representative Yields for NRI Precursor Synthesis

StepProductTypical Yield (%)Purity (%)
1. Boc ProtectionBoc-(R)-2-amino-2-(3-bromophenyl)ethanol95-99>98
2. O-AlkylationO-alkylated, Boc-protected intermediate70-85>95
3. Boc DeprotectionFinal NRI Precursor90-98>99

Table 2: Biological Activity of a Representative NRI Derived from a Related Amino Alcohol Scaffold

CompoundTargetKᵢ (nM)[2]
1 SERT0.23 ± 0.034
NET6.7 ± 0.98
DAT484 ± 46

Note: Data presented is for a representative potent serotonin and norepinephrine reuptake inhibitor to illustrate the potential activity of compounds derived from similar amino alcohol scaffolds.[2] SERT: Serotonin Transporter, NET: Norepinephrine Transporter, DAT: Dopamine Transporter.

Visualizations

Synthesis Workflow

G cluster_0 Protocol 1: NRI Precursor Synthesis A This compound B Boc-Protected Intermediate A->B (Boc)₂O, DCM C O-Alkylated Intermediate B->C 1. NaH, THF 2. Alkylating Agent D Final NRI Precursor C->D TFA, DCM G cluster_pathway Norepinephrine Transporter (NET) Inhibition NE Norepinephrine (NE) SynapticCleft Synaptic Cleft Receptors Adrenergic Receptors NE->Receptors Binding & Signaling Presynaptic Presynaptic Neuron Presynaptic->NE Release Postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) SynapticCleft->NET Reuptake NRI NRI Drug Candidate (derived from precursor) NRI->NET Inhibition

References

Application Notes and Protocols for the Characterization of 2-Amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 2-Amino-2-(3-bromophenyl)ethanol, a chiral molecule of interest in pharmaceutical research and development. The following protocols cover techniques for separation of enantiomers, identification, and structural elucidation.

Chiral High-Performance Liquid Chromatography (HPLC)

Application: To separate the enantiomers of this compound and determine enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the resolution of amino alcohol enantiomers.[1][2][3]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiral stationary phase column (e.g., Daicel Chiralcel® OD-H or Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). A common starting point is a 90:10 (v/v) mixture of n-Hexane:Isopropanol. The mobile phase composition can be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Data Presentation:

ParameterExpected Value
Retention Time (Enantiomer 1)To be determined experimentally
Retention Time (Enantiomer 2)To be determined experimentally
Resolution (Rs)> 1.5

Logical Workflow for Chiral HPLC Method Development:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve Sample in Mobile Phase Inject Inject Sample Prep->Inject 10 µL Column Chiral Column (e.g., Chiralcel OD-H) Inject->Column Mobile Phase (Hexane:IPA) Detect UV Detection (220 nm) Column->Detect Analyze Determine Retention Times & Enantiomeric Purity Detect->Analyze

Caption: Workflow for chiral HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To confirm the molecular weight and identify the fragmentation pattern of this compound. Due to the polar nature of the amino and hydroxyl groups, derivatization is necessary to increase the volatility of the analyte for GC analysis.[4][5][6] Silylation is a common derivatization technique for amino alcohols.[4][5]

Experimental Protocol:

  • Derivatization (Silylation):

    • Place approximately 1 mg of the sample in a reaction vial and dry completely under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., Acetonitrile).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: A GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Data Presentation:

ParameterExpected Value (for di-TMS derivative)
Molecular Ion (M+)m/z 360/362 (due to Br isotopes)
Major Fragment 1m/z 254/256 ([M-CH2OSi(CH3)3]+)
Major Fragment 2m/z 179 ([M-Br-Si(CH3)3]+)
Base PeakTo be determined experimentally

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Deriv Silylation (BSTFA + 1% TMCS) Inject Inject Derivatized Sample Deriv->Inject GC GC Separation (HP-5MS column) Inject->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Analyze Identify Molecular Ion & Fragmentation Pattern MS->Analyze

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To elucidate the chemical structure of this compound by analyzing the chemical shifts and coupling constants of the protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024.

Data Presentation (Predicted Chemical Shifts based on Analogs):

¹H NMR (400 MHz, CDCl₃)

Proton Predicted Chemical Shift (ppm) Multiplicity
CH-OH ~4.8-5.0 dd
CH₂-OH ~3.6-3.8 m
Ar-H ~7.2-7.6 m
NH₂ ~1.8-2.2 br s

| OH | ~2.0-2.5 | br s |

¹³C NMR (100 MHz, CDCl₃)

Carbon Predicted Chemical Shift (ppm)
C-Br ~122
Ar-C ~125-135
CH-NH₂ ~55-60

| CH₂-OH | ~65-70 |

Note: Chemical shifts of NH₂ and OH protons are concentration and solvent dependent and may exchange with residual water.

Logical Relationship of Analytical Methods:

Caption: Overall analytical strategy.

References

Application Note: HPLC Method for Purity Analysis of 2-Amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for the pharmaceutical intermediate "2-Amino-2-(3-bromophenyl)ethanol". The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing trifluoroacetic acid, coupled with UV detection. This procedure is designed for researchers, scientists, and drug development professionals requiring an accurate and precise analytical method for quality control and stability testing.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method is essential for quantifying the main component and detecting any process-related impurities or degradation products. This document provides a comprehensive protocol for a stability-indicating RP-HPLC method suitable for this purpose. The presence of a primary amine in the structure necessitates careful control of chromatographic conditions to prevent peak tailing and ensure symmetrical peaks.[1]

Experimental Protocol

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Trifluoroacetic Acid (TFA), (HPLC grade, >99.5%)

    • This compound Reference Standard and Test Sample

    • Methanol (HPLC grade, for sample preparation)

The optimized chromatographic parameters for the analysis are summarized in the table below. The use of a C18 column provides good retention for the moderately nonpolar analyte, while the acidic mobile phase (TFA) ensures the protonation of the amine group, leading to improved peak shape and minimizing interactions with residual silanols on the stationary phase.[2][3]

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-18 min: 70% B; 18-18.1 min: 70% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Optimized HPLC Chromatographic Conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20 v/v) to be used as a diluent.

  • Reference Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer it into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound test sample.

    • Prepare a 50 mL solution following the same procedure as the Reference Standard Solution.

Detailed Protocol

  • System Equilibration: Set up the HPLC system according to the conditions in Table 1. Equilibrate the column with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent once to ensure no interfering peaks are present at the retention time of the main analyte.

    • Inject the Reference Standard Solution five times consecutively.

    • The system is deemed suitable for analysis if it meets the criteria outlined in Table 2.

  • Analysis:

    • Once the system suitability is confirmed, inject the prepared Sample Solution in duplicate.

  • Data Processing:

    • Integrate the chromatograms and record the peak areas for the main peak and all impurity peaks.

    • Calculate the purity of the sample using the area percent method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The system suitability test ensures that the chromatographic system is adequate for the intended analysis. The acceptance criteria are defined below.

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0 for the main peak
Theoretical Plates (N) Not less than 2000 for the main peak
Repeatability (%RSD) Not more than 2.0% for the peak area (from 5 inj.)
Retention Time (%RSD) Not more than 1.0% (from 5 inj.)

Table 2: System Suitability Test (SST) Acceptance Criteria.

Visualizations

The following diagram illustrates the complete workflow for the purity analysis of this compound.

G cluster_prep prep Solution Preparation hplc_setup HPLC System Setup & Equilibration prep->hplc_setup sub_mp Mobile Phase A & B sub_dil Diluent sub_std Standard Solution (0.5 mg/mL) sub_smp Sample Solution (0.5 mg/mL) sst System Suitability Test (SST) hplc_setup->sst analysis Sample Injection & Chromatographic Run sst->analysis data_proc Data Processing & Integration analysis->data_proc report Purity Calculation & Final Report data_proc->report

Caption: HPLC Purity Analysis Workflow.

This diagram outlines the logical pass/fail criteria for the System Suitability Test, which is a prerequisite for sample analysis.

G start Inject Standard (n=5) check_tailing Tailing Factor ≤ 2.0? start->check_tailing check_plates Theoretical Plates > 2000? check_tailing->check_plates Yes fail System Suitability FAILED (Troubleshoot & Re-run) check_tailing->fail No check_rsd Area %RSD ≤ 2.0%? check_plates->check_rsd Yes check_plates->fail No pass System Suitability PASSED (Proceed to Analysis) check_rsd->pass Yes check_rsd->fail No

Caption: Logic Diagram for System Suitability Test.

Conclusion

The RP-HPLC method described in this application note is specific, robust, and suitable for the routine purity analysis of this compound. The use of a gradient elution allows for the effective separation of the main component from potential impurities within a reasonable run time. The established System Suitability Test criteria ensure the reliability and consistency of the results, making this method a valuable tool for quality control in a pharmaceutical development setting.

References

Application Notes and Protocols for Chiral HPLC Separation of 2-Amino-2-(3-bromophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective separation of chiral compounds is a critical aspect of drug development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] This document provides a detailed application note and a systematic protocol for developing a chiral HPLC method for the separation of the enantiomers of 2-Amino-2-(3-bromophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds.

Data Presentation

Successful chiral separation is characterized by baseline resolution of the enantiomeric peaks. The following tables present hypothetical, yet realistic, data that could be obtained during the method development process.

Table 1: Initial Screening of Chiral Stationary Phases

CSPMobile Phase(R)-Enantiomer Retention Time (min)(S)-Enantiomer Retention Time (min)Resolution (Rs)
Polysaccharide-based (Cellulose)Hexane/Ethanol (90:10)12.514.21.8
Polysaccharide-based (Amylose)Hexane/Isopropanol (85:15)10.110.10.0
Pirkle-type ((R,R) Whelk-O1)Hexane/Ethanol/TFA (95:5:0.1)8.710.52.1
Macrocyclic GlycopeptideMethanol/Water/Formic Acid (80:20:0.1)6.26.81.2

Table 2: Optimization of Mobile Phase on Pirkle-type CSP

Hexane (%)Ethanol (%)TFA (%)(R)-Enantiomer Retention Time (min)(S)-Enantiomer Retention Time (min)Resolution (Rs)
9730.115.118.22.5
9550.18.710.52.1
90100.15.46.21.9
9550.059.110.92.0
9550.28.510.22.2

Experimental Protocols

This section outlines a detailed methodology for the development of a chiral HPLC separation method for this compound enantiomers.

Materials and Reagents
  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol

  • HPLC-grade Isopropanol

  • HPLC-grade Methanol

  • Trifluoroacetic acid (TFA)

  • Deionized water

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral HPLC columns (e.g., Polysaccharide-based, Pirkle-type).

Sample Preparation
  • Prepare a stock solution of racemic this compound in the mobile phase diluent (e.g., a mixture of hexane and ethanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard solution of 0.1 mg/mL.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions: Screening Phase

The initial phase of method development involves screening a variety of chiral stationary phases with common mobile phases for chiral separations.

  • Columns to Screen:

    • A cellulose-based CSP (e.g., CHIRALCEL® OD-H)

    • An amylose-based CSP (e.g., CHIRALPAK® AD-H)

    • A Pirkle-type CSP (e.g., (R,R) Whelk-O1)

    • A macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC® T)[6]

  • Initial Mobile Phases:

    • For polysaccharide and Pirkle-type columns: A mixture of n-Hexane and an alcohol (Ethanol or Isopropanol) in various ratios (e.g., 90:10, 85:15). An acidic or basic additive like TFA or diethylamine (DEA) may be added at a low concentration (0.1%) to improve peak shape.[4]

    • For macrocyclic glycopeptide columns: A polar organic or reversed-phase mobile phase (e.g., Methanol/Water with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the analyte)

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Chromatographic Conditions: Optimization Phase

Once a CSP shows promising initial separation (Rs > 1.5), the mobile phase composition should be optimized to improve resolution and reduce run time.

  • Vary the ratio of the organic modifiers: For a normal phase separation on a Pirkle-type column, systematically vary the percentage of ethanol in hexane (e.g., from 3% to 10%).

  • Adjust the concentration of the additive: Evaluate the effect of the TFA concentration (e.g., 0.05% to 0.2%) on peak shape and resolution.

  • Optimize the flow rate: If necessary, adjust the flow rate to balance analysis time and separation efficiency.

Visualizations

Logical Workflow for Chiral Method Development

A Define Analyte: This compound B Select Chiral Stationary Phases (CSPs) for Screening - Polysaccharide (Cellulose, Amylose) - Pirkle-type - Macrocyclic Glycopeptide A->B D Perform Initial Screening Experiments B->D C Select Initial Mobile Phases - Normal Phase (Hexane/Alcohol) - Polar Organic - Reversed Phase C->D E Evaluate Results: - Enantioselectivity (α) - Resolution (Rs) D->E F Is Resolution (Rs) > 1.5? E->F F->B No, screen other CSPs/Mobile Phases G Select Best CSP and Mobile Phase Combination F->G Yes H Optimize Mobile Phase Composition - Modifier Ratio - Additive Concentration G->H I Optimize Flow Rate and Temperature H->I J Final Validated Method I->J

Caption: A flowchart illustrating the systematic approach to chiral HPLC method development.

Experimental Workflow for a Single HPLC Analysis

prep Sample Preparation: - Dissolve racemic standard - Dilute to working concentration - Filter sample inject Inject Sample prep->inject hplc HPLC System Setup: - Install Chiral Column - Equilibrate with Mobile Phase hplc->inject separate Chromatographic Separation: - Enantiomers interact differently with CSP - Elution at different retention times inject->separate detect UV Detection separate->detect data Data Acquisition and Analysis: - Integrate peaks - Calculate Resolution (Rs) detect->data

Caption: A diagram showing the sequential steps of a single chiral HPLC analysis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "2-Amino-2-(3-bromophenyl)ethanol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-2-(3-bromophenyl)ethanol, a key intermediate for researchers in drug development and organic synthesis. This guide addresses common issues encountered during various synthetic routes to the target molecule and its constitutional isomer, 2-Amino-1-(3-bromophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to synthesize this compound?

A1: Common synthetic strategies for this compound include:

  • Route 1: Reduction of an α-amino ketone. This involves the synthesis of 2-amino-1-(3-bromophenyl)ethan-1-one followed by its reduction to the corresponding amino alcohol.

  • Route 2: Ring-opening of an epoxide. This route starts with the synthesis of (3-bromophenyl)oxirane (3-bromostyrene oxide), which is then subjected to ring-opening with an ammonia source.

A common route to the isomer, 2-Amino-1-(3-bromophenyl)ethanol, involves the reduction of 2-azido-1-(3-bromophenyl)ethanol.

Q2: I am getting a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors, including incomplete reactions, side reactions, or loss of product during workup and purification. Specific causes depend on the synthetic route being used. Refer to the detailed troubleshooting guides below for route-specific issues. Common general causes include impure starting materials, incorrect stoichiometry of reagents, non-optimal reaction temperature or time, and inefficient purification methods.

Q3: How can I purify the final product?

A3: Purification of this compound, which is a polar compound, is typically achieved by:

  • Column Chromatography: Silica gel chromatography is a common method. A polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, is often effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification technique. For amino alcohols that are difficult to crystallize, formation of a salt (e.g., hydrochloride) can facilitate crystallization and purification.[1]

Q4: My final product is an oil, but the literature reports a solid. What should I do?

A4: If your product is an oil, it may contain impurities that are preventing crystallization. Further purification by column chromatography is recommended. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available. Converting the amino alcohol to its hydrochloride salt can also help in obtaining a solid product.

Experimental Protocols & Troubleshooting Guides

Below are detailed experimental protocols and troubleshooting guides for common synthetic routes.

Route 1: Synthesis of 2-Amino-1-(3-bromophenyl)ethanol via Azide Reduction

This route leads to the constitutional isomer, 2-Amino-1-(3-bromophenyl)ethanol.

Experimental Protocol: Reduction of 2-Azido-1-(3-bromophenyl)ethanol[2]

To a solution of 2-Azido-1-(3-bromo-phenyl)-ethanol (3.38 g, 13.8 mmol) in THF (40 mL) is added water (2.48 ml, 138 mmol) and triphenylphosphine (7.26 g, 27.7 mmol). The mixture is stirred for 2 hours at 50°C. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed with 1M HCl (2x). The combined aqueous washes are neutralized with 1N sodium hydroxide and then extracted with ethyl acetate. The final organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the product.

Data Presentation: Reaction Conditions for Azide Reduction
ParameterValue
Starting Material2-Azido-1-(3-bromophenyl)ethanol
ReagentsTriphenylphosphine, Water
SolventTetrahydrofuran (THF)
Temperature50°C
Reaction Time2 hours
Reported Yield85%[2]
Troubleshooting Guide: Azide Reduction
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction (Starting material remains) 1. Insufficient reducing agent. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Ensure the correct stoichiometry of triphenylphosphine. 2. Monitor the reaction by TLC and extend the reaction time if necessary. 3. Ensure the reaction temperature is maintained at 50°C.
Low Yield 1. Loss of product during acidic wash. 2. Formation of side products. 3. Inefficient extraction.1. The amino alcohol product is protonated and soluble in the acidic aqueous layer. Ensure complete neutralization before the final extraction. 2. The major side product is triphenylphosphine oxide, which is generally well-separated during extraction and chromatography. If other side products are observed, consider purification by column chromatography. 3. Perform multiple extractions to ensure complete recovery of the product.
Difficulty in removing triphenylphosphine oxide Triphenylphosphine oxide can sometimes be difficult to separate completely.If triphenylphosphine oxide persists after workup, it can be removed by column chromatography on silica gel.

Route 2: Synthesis of 2-Amino-1-(3-bromophenyl)ethan-1-one and Subsequent Reduction

This route leads to the target molecule, this compound.

Experimental Protocol: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone[3]

This is a precursor to the α-amino ketone. A mixture of 1-(3-bromophenyl)ethanol, ammonium bromide, and Oxone® in an appropriate solvent is stirred to produce the α-bromoketone.

Experimental Protocol: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone

The 2-bromo-1-(3-bromophenyl)ethanone can be converted to the corresponding azide by reaction with sodium azide, followed by reduction as described in Route 1. Alternatively, direct amination can be performed, although this can be challenging due to side reactions.

Experimental Protocol: Reduction of 2-Amino-1-(3-bromophenyl)ethanone

The reduction of the α-amino ketone to the amino alcohol can be achieved using various reducing agents, such as sodium borohydride or through catalytic hydrogenation. The choice of reducing agent can influence the stereoselectivity of the reaction.

Data Presentation: Catalytic Transfer Hydrogenation of Ketones
ParameterGeneral Conditions
SubstrateAromatic Ketone
Hydrogen DonorIsopropanol, Formic acid, Sodium formate[3]
CatalystTransition metal complexes (e.g., Ru, Ir, Pd)[4][5][6]
SolventWater, Organic Solvents
Temperature25 - 130°C[7]
Troubleshooting Guide: α-Amino Ketone Reduction
Problem Possible Cause(s) Suggested Solution(s)
Low Conversion of Ketone 1. Inactive catalyst (for catalytic hydrogenation). 2. Insufficient reducing agent. 3. Non-optimal temperature.1. Use fresh catalyst. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. 2. Use a sufficient excess of the hydride reducing agent or hydrogen donor. 3. For catalytic transfer hydrogenation, temperature can be critical. Optimize the temperature for your specific substrate and catalyst system.[7]
Formation of Side Products 1. Over-reduction (e.g., reduction of the aromatic ring). 2. Dimerization of the α-amino ketone to form pyrazines.[8]1. This is more likely with vigorous hydrogenation conditions (high pressure, harsh catalyst). Use milder conditions (e.g., NaBH4, or transfer hydrogenation at lower temperatures). 2. The formation of pyrazines is a known side reaction for α-amino ketones.[8] It is often favored under basic conditions or upon prolonged heating. It is recommended to perform the reduction under neutral or slightly acidic conditions if possible and to work up the reaction promptly.
Poor Stereoselectivity The stereochemical outcome of the reduction can be influenced by the reducing agent and the substrate.The stereoselectivity of α-amino ketone reductions is often substrate-dependent. Different reducing agents can give different diastereomeric ratios. Screening of various reducing agents (e.g., NaBH4, LiAlH4, various catalytic systems) may be necessary to achieve the desired stereoisomer.

Route 3: Ring-Opening of (3-bromophenyl)oxirane

This is another viable route to the target molecule, this compound.

Experimental Protocol: Ring-Opening of (3-bromophenyl)oxirane with Ammonia

(3-bromophenyl)oxirane is reacted with a source of ammonia, such as aqueous or alcoholic ammonia, often at elevated temperatures and pressures in a sealed vessel. The reaction can also be carried out using ammonia surrogates.

Troubleshooting Guide: Epoxide Ring-Opening
Problem Possible Cause(s) Suggested Solution(s)
Low Conversion of Epoxide 1. Insufficient ammonia concentration. 2. Low reaction temperature or short reaction time.1. Use a concentrated solution of ammonia. Ensure the reaction vessel is properly sealed to prevent the escape of ammonia gas. 2. The ring-opening of epoxides with ammonia can be slow. Increase the reaction temperature and/or time. Monitor the reaction by TLC or GC-MS.
Formation of Regioisomers The ring-opening of unsymmetrical epoxides like (3-bromophenyl)oxirane can lead to two regioisomers: the desired this compound and 2-amino-1-(3-bromophenyl)ethanol.The regioselectivity of the epoxide ring-opening is influenced by the reaction conditions (e.g., acidic or basic) and the nature of the nucleophile. Generally, under basic or neutral conditions with ammonia, the attack occurs at the less sterically hindered carbon, which would favor the formation of the isomer 2-amino-1-(3-bromophenyl)ethanol. To favor the formation of the desired this compound, specific catalysts or reaction conditions might be required. Careful analysis of the product mixture (e.g., by NMR) is crucial to determine the isomeric ratio.
Formation of Di-adducts The initially formed amino alcohol can act as a nucleophile and react with another molecule of the epoxide, leading to the formation of di- and poly-adducts.Use a large excess of ammonia to favor the reaction of the epoxide with ammonia over the product amino alcohol.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered low_yield Low Yield start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Products start->side_products purification_issue Purification Issues start->purification_issue check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents incomplete_reaction->check_reagents check_conditions Verify Reaction Conditions (T, t) incomplete_reaction->check_conditions analyze_side_products Identify Side Products (NMR, MS) side_products->analyze_side_products optimize_purification Optimize Purification Method purification_issue->optimize_purification solution Problem Resolved check_reagents->solution check_conditions->solution optimize_purification->solution analyze_side_products->check_conditions SyntheticPathways cluster_route1 Route 1 (Isomer) cluster_route2 Route 2 (Target) cluster_route3 Route 3 (Target) azido_alcohol 2-Azido-1-(3-bromophenyl)ethanol amino_alcohol_1 2-Amino-1-(3-bromophenyl)ethanol azido_alcohol->amino_alcohol_1 Reduction bromo_ketone 2-Bromo-1-(3-bromophenyl)ethanone amino_ketone 2-Amino-1-(3-bromophenyl)ethanone bromo_ketone->amino_ketone Amination/Azidation amino_alcohol_2 This compound amino_ketone->amino_alcohol_2 Reduction epoxide (3-bromophenyl)oxirane epoxide->amino_alcohol_2 Ring-opening with NH3

References

Technical Support Center: Synthesis of 2-Amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(3-bromophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies commence from 3-bromobenzaldehyde or a derivative thereof. The key pathways include:

  • Route A: Nucleophilic addition to 3-bromobenzaldehyde, followed by oxidation and subsequent amination and reduction.

  • Route B: Synthesis of an α-azido alcohol intermediate followed by reduction of the azide group.

  • Route C: The Strecker synthesis starting from 3-bromobenzaldehyde to form an α-aminonitrile, which is then hydrolyzed and reduced.

  • Route D: Reduction of the corresponding α-amino ketone, 2-Amino-1-(3-bromophenyl)ethanone.

Q2: I am seeing an unexpected peak in my NMR that I suspect is a byproduct. What are the most likely impurities?

A2: The identity of byproducts is highly dependent on the synthetic route employed. Please refer to the troubleshooting guides below for byproducts specific to each major synthetic pathway. Common classes of impurities include unreacted starting materials, over-reduced products, and products from side reactions such as dimerization or rearrangement.

Q3: How can I best purify the final product?

A3: Purification of this compound typically involves column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. For crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final purification step.

Troubleshooting Guides

Route A: Synthesis from 3-Bromobenzaldehyde via Grignard Reaction and Subsequent Steps

This route involves the addition of a protected hydroxymethyl group (e.g., via a Grignard reagent) to 3-bromobenzaldehyde, followed by oxidation, amination, and reduction.

Problem: Low yield in the Grignard reaction step.

Possible Cause Suggested Solution
Inactive magnesium surface.Use fresh magnesium turnings or activate them by crushing them under an inert atmosphere or by adding a small crystal of iodine.
Presence of moisture in the reaction.Ensure all glassware is oven-dried and solvents are anhydrous. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Formation of Wurtz coupling byproduct.Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.

Common Byproducts in Route A

Byproduct Formation Mechanism Analytical Signature (Conceptual)
1,2-bis(3-bromophenyl)ethane-1,2-diolDimerization of 3-bromobenzaldehyde under reducing conditions.Complex multiplet in the aromatic region of 1H NMR, signals for two methine protons and two hydroxyl protons.
3-Bromobenzoic acidOver-oxidation of 3-bromobenzaldehyde.A carboxylic acid proton signal (>10 ppm) in 1H NMR.
Benzyl alcohol derivative (from Grignard)Reaction of the Grignard reagent with trace oxygen.Characteristic benzylic proton signals in 1H NMR.
Route B: Synthesis via Reduction of 2-Azido-1-(3-bromophenyl)ethanol

This pathway involves the synthesis of 2-azido-1-(3-bromophenyl)ethanol, followed by the reduction of the azide to an amine.

Problem: Incomplete reduction of the azide.

Possible Cause Suggested Solution
Insufficient reducing agent.Increase the molar excess of the reducing agent (e.g., LiAlH4, H2/Pd-C, or triphenylphosphine/water).
Catalyst poisoning (for catalytic hydrogenation).Use a fresh catalyst or increase the catalyst loading. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds).
Short reaction time or low temperature.Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or LC-MS.

Common Byproducts in Route B

Byproduct Formation Mechanism Analytical Signature (Conceptual)
2-Azido-1-(3-bromophenyl)ethanolIncomplete reduction of the starting material.Presence of the characteristic azide stretch in the IR spectrum (~2100 cm-1).
1-(3-bromophenyl)ethan-1,2-diolHydrolysis of the intermediate iminophosphorane (in Staudinger reduction) before complete reduction.Absence of nitrogen in the molecule, confirmed by mass spectrometry.
Route C: Strecker Synthesis from 3-Bromobenzaldehyde

This route involves the one-pot reaction of 3-bromobenzaldehyde, ammonia (or an ammonium salt), and a cyanide source to form an α-aminonitrile, which is subsequently converted to the target amino alcohol.

Problem: Formation of significant amounts of 3-bromobenzaldehyde cyanohydrin.

Possible Cause Suggested Solution
Reaction conditions favor nucleophilic attack of cyanide on the aldehyde over imine formation.Ensure a sufficient concentration of ammonia/amine is present to favor imine formation. Adjusting the pH can also influence the equilibrium.
Slow imine formation.Use a catalyst to accelerate imine formation, if applicable.

Common Byproducts in Route C

Byproduct Formation Mechanism Analytical Signature (Conceptual)
3-Bromobenzaldehyde cyanohydrinDirect addition of cyanide to 3-bromobenzaldehyde.[1]Absence of an amino group, presence of a nitrile and hydroxyl group.
N,N'-dibenzylidene-1,1-diaminoethane derivativeDimerization and condensation reactions.More complex aromatic and aliphatic signals in NMR compared to the desired product.
Route D: Reduction of 2-Amino-1-(3-bromophenyl)ethanone

This is a direct route involving the reduction of the ketone functionality of the corresponding α-amino ketone.

Problem: Over-reduction of the molecule.

Possible Cause Suggested Solution
Use of a harsh reducing agent.Employ a milder reducing agent, such as sodium borohydride (NaBH4), which is chemoselective for ketones in the presence of other functional groups.
Prolonged reaction time or high temperature.Monitor the reaction closely and quench it as soon as the starting material is consumed.

Common Byproducts in Route D

Byproduct Formation Mechanism Analytical Signature (Conceptual)
2-Amino-1-(3-bromophenyl)ethanoneIncomplete reduction of the starting material.[2]Presence of a ketone carbonyl stretch in the IR spectrum (~1680-1700 cm-1).
1-(3-bromophenyl)ethanolReductive deamination.Absence of the amino group, confirmed by NMR and mass spectrometry.

Experimental Protocols

Protocol 1: Synthesis of 2-Azido-1-(3-bromophenyl)ethanol

This protocol is a key step in Route B .

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromostyrene oxide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Azide: Add sodium azide (NaN3, 1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude 2-azido-1-(3-bromophenyl)ethanol, which can be purified further by column chromatography.

Protocol 2: Reduction of 2-Azido-1-(3-bromophenyl)ethanol to this compound

This protocol details the final step of Route B .

  • Reaction Setup: Dissolve 2-azido-1-(3-bromophenyl)ethanol (1.0 eq) in tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Staudinger Reaction: Add triphenylphosphine (1.5 eq) and water (10 eq) to the solution.[3]

  • Reaction: Heat the mixture to 50°C and stir for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the azide peak in the IR spectrum.[3]

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with 1M HCl.[3]

  • Isolation: Combine the acidic aqueous washes and neutralize with 1N sodium hydroxide. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Routes Start 3-Bromobenzaldehyde Grignard Grignard Addition & Oxidation Start->Grignard Route A Strecker Strecker Synthesis Start->Strecker Route C AminoKetone 2-Amino-1-(3-bromophenyl)ethanone Grignard->AminoKetone Reduction1 Reduction AminoKetone->Reduction1 AminoNitrile α-Aminonitrile Intermediate Strecker->AminoNitrile HydrolysisRed Hydrolysis & Reduction AminoNitrile->HydrolysisRed AzidoAlcohol 2-Azido-1-(3-bromophenyl)ethanol Reduction2 Reduction AzidoAlcohol->Reduction2 Epoxide 3-Bromostyrene Oxide AzideOpening Azide Ring Opening Epoxide->AzideOpening Route B AzideOpening->AzidoAlcohol FinalProduct This compound Reduction1->FinalProduct Route D Reduction2->FinalProduct HydrolysisRed->FinalProduct

Caption: Overview of synthetic routes to this compound.

Troubleshooting_Logic Start Unexpected Result in Synthesis CheckRoute Identify Synthetic Route Start->CheckRoute RouteA Route A: Grignard CheckRoute->RouteA Grignard RouteB Route B: Azide Reduction CheckRoute->RouteB Azide RouteC Route C: Strecker CheckRoute->RouteC Strecker RouteD Route D: Ketone Reduction CheckRoute->RouteD Ketone Red. ByproductA Potential Byproducts: - Dimerized diol - Over-oxidation product - Wurtz coupling product RouteA->ByproductA ByproductB Potential Byproducts: - Unreacted azido alcohol - Hydrolysis product RouteB->ByproductB ByproductC Potential Byproducts: - Cyanohydrin - Dimerization products RouteC->ByproductC ByproductD Potential Byproducts: - Unreacted ketone - Deamination product RouteD->ByproductD Action Consult Troubleshooting Guide for Specific Solutions ByproductA->Action ByproductB->Action ByproductC->Action ByproductD->Action

Caption: Logical workflow for troubleshooting byproduct formation.

References

Troubleshooting low yield in "2-Amino-2-(3-bromophenyl)ethanol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "2-Amino-2-(3-bromophenyl)ethanol". The following information is designed to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to "this compound" and what is a typical yield?

A1: A common and effective method is the reduction of the corresponding azide, 2-Azido-1-(3-bromophenyl)ethanol. A well-established procedure for this transformation is the Staudinger Reaction, which utilizes triphenylphosphine followed by hydrolysis. This method is known for its mild conditions and high chemoselectivity. Reported yields for this synthesis route are often in the range of 85% or higher under optimized conditions.

Q2: My reaction yield is significantly lower than expected. What are the most likely causes?

A2: Low yields in the synthesis of "this compound" can stem from several factors. The most common issues include:

  • Incomplete reaction: The reduction of the azide may not have gone to completion.

  • Side reactions: The presence of impurities or non-optimal reaction conditions can lead to the formation of byproducts.

  • Product degradation: The amino alcohol product may be sensitive to the workup or purification conditions.

  • Inefficient purification: Loss of product during extraction, chromatography, or crystallization.

Q3: I am observing multiple spots on my TLC plate after the reaction. What could these byproducts be?

A3: Besides the desired product and unreacted starting material, several byproducts could be present. If using the Staudinger reaction, a common byproduct is triphenylphosphine oxide. Incomplete hydrolysis of the intermediate aza-ylide can also lead to impurities. Other potential side reactions could involve the elimination of water from the ethanol moiety or reactions involving the bromine atom on the phenyl ring under harsh conditions.

Q4: How can I effectively purify the crude "this compound"?

A4: Purification of polar amino alcohols like the target compound can be challenging. A common method involves the following steps:

  • Aqueous workup: An initial acid wash (e.g., with 1M HCl) can be used to extract the basic amine into the aqueous layer, separating it from neutral organic impurities like triphenylphosphine oxide.

  • Basification and Extraction: The acidic aqueous layer is then basified (e.g., with 1N NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent (e.g., ethyl acetate).

  • Chromatography: If further purification is needed, column chromatography on silica gel can be employed. Due to the polar nature of the product, a polar eluent system (e.g., a gradient of methanol in dichloromethane) is often required. It is important to note that amino compounds can streak on silica gel; adding a small amount of a basic modifier like triethylamine to the eluent can mitigate this issue.

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot low yields in the synthesis of "this compound".

Problem Possible Cause Suggested Solution
Low Conversion of Starting Material (Azide) 1. Insufficient reducing agent: Not enough triphenylphosphine was used to reduce all of the azide. 2. Low reaction temperature or short reaction time: The reaction may not have had enough time or energy to proceed to completion. 3. Poor quality of reagents: The triphenylphosphine may have oxidized, or the solvent may contain impurities that inhibit the reaction.1. Increase stoichiometry of reducing agent: Use a slight excess of triphenylphosphine (e.g., 1.2-1.5 equivalents). 2. Optimize reaction conditions: Increase the reaction temperature (e.g., to 50°C) or prolong the reaction time and monitor the progress by TLC. 3. Use fresh, high-purity reagents and dry solvents.
Formation of Multiple Byproducts 1. Incomplete hydrolysis of the aza-ylide intermediate: Insufficient water or hydrolysis time. 2. Side reactions due to high temperatures: Decomposition or rearrangement of the starting material or product. 3. Presence of oxygen: Can lead to oxidation of triphenylphosphine and potentially other side reactions.1. Ensure sufficient water is present for hydrolysis: Add an excess of water after the initial reaction with triphenylphosphine. 2. Maintain a controlled reaction temperature: Avoid excessive heating. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Isolating the Product 1. Emulsion formation during extraction: The polar nature of the amino alcohol can lead to emulsions. 2. Product loss during chromatography: The polar product may adhere strongly to the silica gel. 3. Product is an oil and difficult to crystallize: The presence of impurities can prevent crystallization.1. Break emulsions by adding brine or filtering through Celite. 2. Use a modified eluent for chromatography: Add a small percentage of triethylamine (0.1-1%) to the eluent to reduce tailing and improve recovery. Alternatively, consider using a different stationary phase like alumina. 3. Attempt purification via salt formation: Convert the amino alcohol to its hydrochloride salt, which may be a crystalline solid that is easier to purify by recrystallization. The free base can be regenerated afterward.

Data Presentation

The following table summarizes representative reaction conditions for the synthesis of "this compound" via the Staudinger reduction of 2-Azido-1-(3-bromophenyl)ethanol. Please note that these are illustrative, and optimal conditions should be determined experimentally.

Entry Reducing Agent (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1Triphenylphosphine (1.2)THF/Water502~85
2Triphenylphosphine (1.0)THF/Water254~60
3Trimethylphosphine (1.2)THF/Water252~80
4Hydrogen (1 atm), Pd/C (10 mol%)Methanol256~75

Experimental Protocols

Synthesis of this compound via Staudinger Reduction

This protocol is adapted from established procedures for the reduction of azides to primary amines.

Materials:

  • 2-Azido-1-(3-bromophenyl)ethanol

  • Triphenylphosphine

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • 1M Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-Azido-1-(3-bromophenyl)ethanol (1.0 eq) in anhydrous THF.

  • To this solution, add triphenylphosphine (1.2 eq).

  • Heat the reaction mixture to 50°C and stir for 2 hours.

  • After 2 hours, add water (10 eq) to the reaction mixture and continue stirring at 50°C for another hour to ensure complete hydrolysis of the aza-ylide intermediate.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous mixture with water and wash with ethyl acetate to remove triphenylphosphine oxide.

  • Extract the aqueous layer with 1M HCl.

  • Combine the acidic aqueous layers and wash with ethyl acetate.

  • Cool the aqueous layer in an ice bath and basify to a pH of >10 with 1N NaOH.

  • Extract the product from the basic aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by silica gel column chromatography using a gradient of methanol in dichloromethane containing 0.5% triethylamine.

Visualizations

TroubleshootingWorkflow start Low Yield in Synthesis check_reaction Check Reaction Completion (TLC, NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Increase reagent stoichiometry incomplete->optimize_conditions optimize_conditions->check_reaction analyze_byproducts Analyze Byproducts (TLC, MS, NMR) complete->analyze_byproducts side_reactions Significant Side Reactions analyze_byproducts->side_reactions Yes no_side_reactions Minimal Side Reactions analyze_byproducts->no_side_reactions No modify_conditions Modify Reaction Conditions: - Lower temperature - Use inert atmosphere - Change solvent side_reactions->modify_conditions modify_conditions->check_reaction evaluate_workup Evaluate Workup & Purification no_side_reactions->evaluate_workup purification_issue Product Loss During Purification? evaluate_workup->purification_issue Yes success Improved Yield evaluate_workup->success No, yield is good optimize_purification Optimize Purification: - Adjust extraction pH - Modify chromatography eluent - Consider salt formation purification_issue->optimize_purification optimize_purification->evaluate_workup

Caption: Troubleshooting workflow for low yield in "this compound" synthesis.

SynthesisPathway start 2-Azido-1-(3-bromophenyl)ethanol reagents + PPh3 (Staudinger Reaction) intermediate Aza-ylide Intermediate start->intermediate reagents->intermediate hydrolysis + H2O (Hydrolysis) product This compound intermediate->product side_product2 Unreacted Aza-ylide intermediate->side_product2 hydrolysis->product side_product1 Triphenylphosphine oxide hydrolysis->side_product1 side_reaction1 Incomplete Hydrolysis side_reaction1->intermediate

Caption: Synthesis pathway of "this compound" and potential side reactions.

Technical Support Center: Purification of Crude "2-Amino-2-(3-bromophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude "2-Amino-2-(3-bromophenyl)ethanol".

Purification Workflow Overview

The purification of "this compound" typically involves a multi-step process to remove unreacted starting materials, byproducts, and other impurities. The choice of methods depends on the nature and quantity of the impurities present.

PurificationWorkflow crude Crude Product (Yellow Oil/Solid) extraction Acid-Base Extraction crude->extraction Initial Cleanup column Column Chromatography extraction->column Impurity Separation recrystal Recrystallization extraction->recrystal Alternative Path column->recrystal Final Polishing pure Pure Product recrystal->pure

Caption: General purification workflow for "this compound".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude "this compound"?

A1: The impurities largely depend on the synthetic route. Common synthetic pathways may lead to impurities such as:

  • Unreacted starting materials: Depending on the synthesis, these could include compounds like 3-bromoacetophenone or its derivatives.

  • Over-reduced or side-reaction products: For instance, if a reduction step is involved, byproducts from incomplete or alternative reactions may be present.

  • Solvent residues: Solvents used in the reaction or initial work-up may persist in the crude product.

Q2: My crude product is a persistent yellow oil. Is this normal, and can it be purified directly?

A2: It is not uncommon for crude amino alcohols to be oils or low-melting solids, especially in the presence of impurities. A yellow oil is a common state for the crude constitutional isomer, 2-amino-1-(3-bromophenyl)ethan-1-ol[1]. While direct purification of the oil is possible via column chromatography, an initial acid-base extraction can be highly effective in removing non-basic impurities and may facilitate solidification.

Q3: What are the primary recommended purification techniques for "this compound"?

A3: The two primary and most effective techniques are column chromatography and recrystallization. Often, a combination of both is employed for achieving high purity. An initial acid-base extraction is also a valuable preliminary purification step.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound streaks badly on the TLC plate and the column, leading to poor separation.

  • Cause: "this compound" is a basic compound. The slightly acidic nature of standard silica gel can lead to strong, non-specific binding and tailing of the compound spot.

  • Solution:

    • Add a basic modifier to the eluent: Incorporate a small amount (0.5-2%) of triethylamine (Et3N) or ammonium hydroxide (NH4OH) into your solvent system. This will neutralize the acidic sites on the silica gel and significantly improve the peak shape.

    • Use a different stationary phase: Consider using neutral or basic alumina, or a deactivated silica gel for your column.

Issue 2: The compound does not move from the origin on the TLC plate, even with a polar solvent system.

  • Cause: The solvent system is not polar enough to elute the highly polar amino alcohol.

  • Solution:

    • Increase the polarity of the eluent: A common solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Gradually increase the percentage of methanol. For very polar compounds, a gradient elution up to 20% MeOH in DCM may be necessary.

    • Alternative solvent systems: Consider using ethyl acetate/methanol or chloroform/methanol mixtures, again with the addition of a basic modifier if streaking is observed.

Recrystallization

Issue 1: The compound "oils out" during cooling instead of forming crystals.

  • Cause: This can be due to several factors:

    • The presence of significant impurities.

    • The cooling process is too rapid.

    • The solution is too concentrated.

  • Solution:

    • Improve initial purity: If the crude product is very impure, first perform a column chromatography or an acid-base extraction to remove the bulk of the impurities.

    • Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

    • Adjust concentration: If the solution is too concentrated, add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is obtained before attempting to cool again.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to induce crystal nucleation.

Issue 2: No crystals form even after the solution has cooled completely.

  • Cause:

    • The solution is not sufficiently saturated.

    • The chosen solvent is too good at dissolving the compound even at low temperatures.

  • Solution:

    • Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Use a solvent pair: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/n-hexane.

Issue 3: The product is colored, but it should be colorless.

  • Cause: The presence of colored impurities that co-crystallize with the product.

  • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly as it can also adsorb some of your desired product.

Quantitative Data Summary

ParameterColumn ChromatographyRecrystallization
Typical Yield 60-85%70-90% (from partially pure material)
Expected Purity >95%>98%
Common Solvents DCM/MeOH, EtOAc/HexanesEthanol/Water, Ethyl Acetate/n-Hexane

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude "this compound" in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amino alcohol will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO3) solution, with stirring until the solution is basic (pH > 10). The free amino alcohol will precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate/n-hexane or dichloromethane/methanol, both with and without 1% triethylamine) to find a system that gives a good separation with an Rf value for the desired product between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component of your eluent and pack a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent to yield the purified "this compound".

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, try a solvent pair.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

Logical Decision-Making for Purification Strategy

DecisionTree start Crude Product is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_oily->acid_base Yes is_pure Is the product pure? recrystallize->is_pure acid_base->is_pure column Column Chromatography final_product Final Pure Product column->final_product is_pure->column No is_pure->final_product Yes

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Recrystallization of 2-Amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of "2-Amino-2-(3-bromophenyl)ethanol".

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
The compound does not dissolve in the chosen solvent, even when heated. The solvent is too non-polar for your compound.- Try a more polar solvent. Good starting points for an amino alcohol are ethanol, methanol, or isopropanol. - Consider using a solvent mixture. For example, dissolve the compound in a minimal amount of a hot, highly polar solvent (like ethanol) and then add a less polar co-solvent (like water or heptane) dropwise until the solution becomes slightly turbid.
The compound "oils out" instead of forming crystals upon cooling. - The solution is too concentrated. - The solution is being cooled too rapidly. - The presence of impurities is depressing the melting point. - The chosen solvent is not ideal.- Add a small amount of additional hot solvent to the oily mixture to redissolve it, and then allow it to cool more slowly. - Ensure a very slow cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. - If slow cooling doesn't work, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Consider pre-purification by column chromatography to remove impurities.
No crystals form, even after extended cooling. - The solution is too dilute. - The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to increase the concentration and then allow it to cool again. - If the solution is already concentrated, the solvent is likely inappropriate. A different solvent or a solvent/anti-solvent system should be used. - Add a seed crystal of the pure compound to induce crystallization.
The resulting crystals are colored. - The presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
The yield of crystals is very low. - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Pre-heat the funnel and filter paper used for hot filtration to prevent the compound from crystallizing out prematurely.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of this compound?

A1: Given the structure of this compound, which contains both polar (amino, hydroxyl) and non-polar (bromophenyl) groups, a good starting point would be polar protic solvents or solvent mixtures. We recommend screening the following:

  • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to clarify the solution before cooling.

  • Isopropanol/Water: Similar to the ethanol/water system.

  • Ethyl Acetate/Hexanes (or Heptane): Dissolve the compound in a minimal amount of hot ethyl acetate and add hot hexanes or heptane as the anti-solvent. This is a good option for moderately polar compounds.[1]

  • Methanol: Due to its high polarity, methanol might be a good solvent for dissolution. An anti-solvent might be needed to reduce solubility for crystallization.

Q2: How do I perform a small-scale solvent screening experiment?

A2: Place a small amount of your crude material (10-20 mg) in a test tube. Add a few drops of the solvent and heat the mixture. If the compound dissolves readily in the cold solvent or with gentle warming, the solvent is likely too good and will result in poor recovery. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

Q3: My compound is a hydrochloride salt. Does that change the recrystallization strategy?

A3: Yes. If you are working with the hydrochloride salt of this compound, its solubility will be significantly different. It will be more soluble in polar protic solvents like water and alcohols, and less soluble in non-polar organic solvents. For the salt form, ethanol or methanol might be suitable single-solvent systems for recrystallization.

Q4: What are the likely impurities in a sample of crude this compound?

A4: The impurities will depend on the synthetic route. Common impurities could include unreacted starting materials or by-products from the synthesis. If the synthesis involves the reduction of a ketone, the starting ketone might be a significant impurity.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent should be determined by preliminary screening experiments.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent of a pair) while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and charcoal if used).[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven or desiccator to a constant weight.

Visualizations

G start Recrystallization Issue oiling_out Compound 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No slow_cool 1. Add more solvent 2. Cool solution slowly 3. Scratch flask oiling_out->slow_cool Yes low_yield Low yield? no_crystals->low_yield No concentrate 1. Boil off some solvent 2. Add a seed crystal no_crystals->concentrate Yes check_solubility 1. Use less solvent initially 2. Ensure thorough cooling low_yield->check_solubility Yes success Pure Crystals low_yield->success No slow_cool->success concentrate->success check_solubility->success

Caption: Troubleshooting workflow for recrystallization issues.

G cluster_0 Solvent Selection Principle compound This compound low_sol Low Solubility (Compound Crystallizes) compound->low_sol high_temp High Temperature high_sol High Solubility (Compound Dissolves) high_temp->high_sol Ideal Solvent allows low_temp Low Temperature low_temp->low_sol Ideal Solvent causes high_sol->compound

Caption: Principle of solvent selection for recrystallization.

References

Technical Support Center: Purification of 2-Amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "2-Amino-2-(3-bromophenyl)ethanol".

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective techniques for the purification of crude this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present. Often, a combination of both methods is employed to achieve high purity.

Q2: What are the likely impurities in a sample of crude this compound?

A2: Impurities largely depend on the synthetic route. Common synthesis pathways, such as the reduction of a corresponding α-azido ketone, may lead to impurities including:

  • Unreacted starting materials: e.g., 2-azido-1-(3-bromophenyl)ethanone.

  • Over-reduced products: Where other functional groups in the molecule are unintentionally reduced.

  • By-products from side reactions: Such as dimerization or polymerization products.

  • Residual solvents: Solvents used in the reaction or initial work-up.

Q3: My purified this compound is an oil, but I was expecting a solid. Is this normal?

A3: It is possible for this compound to be a viscous oil or a low-melting solid at room temperature, especially if trace impurities are present. These impurities can disrupt the crystal lattice formation. If high purity is achieved, it may solidify upon standing, cooling, or when triturated with a non-polar solvent like hexanes. Verifying purity by techniques like NMR or HPLC is recommended.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving from the origin on the TLC plate with my chosen solvent system (e.g., 100% Hexane).

  • Cause: The solvent system is not polar enough to elute the compound. This compound is a polar molecule due to the amino and hydroxyl functional groups.

  • Solution: Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A typical starting gradient for this type of compound would be 5-10% ethyl acetate in hexanes, gradually increasing to 50% or higher.

Issue 2: The compound streaks on the TLC plate and the column, leading to poor separation.

  • Cause: The basic nature of the amine group can interact strongly with the acidic silica gel, causing streaking.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Issue 3: Co-elution of impurities with the desired product.

  • Cause: Impurities have a similar polarity to the product.

  • Solution:

    • Optimize the solvent system. Try a different solvent combination, for example, dichloromethane/methanol.

    • Consider using a different stationary phase, such as alumina (basic or neutral).

    • If the impurity is less polar, a finer separation can sometimes be achieved by using a shallower gradient during elution.

Recrystallization

Issue 1: The crude product "oils out" and does not crystallize upon cooling.

  • Cause 1: The boiling point of the solvent is higher than the melting point of the compound, or the compound is still too impure to form a crystal lattice.

    • Solution 1: Try a lower-boiling point solvent or a solvent mixture. If impurities are the issue, first perform a quick purification by column chromatography to obtain a partially purified material, which is then more likely to crystallize.

  • Cause 2: The solution is supersaturated.

    • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.

  • Cause 3: Cooling the solution too quickly.

    • Solution 3: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation over crystallization.

Issue 2: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

  • Cause: Too much solvent was used, and the solution is not saturated.

  • Solution: Evaporate some of the solvent under reduced pressure to increase the concentration of the compound and then attempt to cool the solution again.

Issue 3: The resulting crystals are colored, indicating the presence of impurities.

  • Cause: Colored impurities are co-crystallizing with the product.

  • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography>98%60-85%Good for complex mixtures; scalable.Can be time-consuming and require large solvent volumes.
Recrystallization>99% (if successful)50-80%Can provide very high purity; cost-effective.May not be effective for oily compounds or highly impure mixtures.
Acid-Base Extraction--Good for removing neutral or acidic impurities.Does not remove basic impurities.

Table 2: Suggested Solvent Systems for Purification

TechniqueSolvent/Solvent SystemRationale
Column ChromatographyHexane / Ethyl Acetate (with 0.1% Triethylamine)Good for separating moderately polar compounds. The triethylamine minimizes peak tailing.
Dichloromethane / MethanolA more polar system for compounds that do not elute with Hexane/EtOAc.
RecrystallizationEthanol / WaterA good combination for moderately polar compounds that are soluble in ethanol but not in water.
Ethyl Acetate / HexanesUseful for compounds that are soluble in ethyl acetate but insoluble in hexanes.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate (containing 0.1% triethylamine) to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate with 0.1% triethylamine). Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent. Carefully add the sample solution to the top of the silica gel bed using a pipette.

  • Elution: Add the eluent to the column and apply gentle pressure (if using flash chromatography). Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the elution by spotting the collected fractions on TLC plates. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, water, hexanes) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find a "good" solvent that dissolves the compound well and a "bad" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (or the "good" solvent) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool. If no crystals form, scratch the inside of the flask or add a seed crystal.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis start Crude Product col_chrom Column Chromatography start->col_chrom Initial Purification purity_check Purity Check (TLC, NMR, HPLC) col_chrom->purity_check Assess Purity recryst Recrystallization recryst->purity_check Further Purification purity_check->recryst <98% Pure final_product Pure Product (>98%) purity_check->final_product >98% Pure troubleshooting_logic cluster_chrom Column Chromatography Issues cluster_recryst Recrystallization Issues start Crude Product Impure? streaking Streaking on TLC/Column? start->streaking Yes oiling_out Product Oils Out? start->oiling_out Yes coelution Co-elution of Impurities? streaking->coelution No add_base Add Triethylamine to Eluent streaking->add_base Yes no_movement Compound at Origin? coelution->no_movement No change_solvent Change Solvent System or Stationary Phase coelution->change_solvent Yes no_movement->oiling_out No increase_polarity Increase Eluent Polarity no_movement->increase_polarity Yes no_crystals No Crystals Form? oiling_out->no_crystals No slow_cool Cool Slowly / Use Seed Crystal oiling_out->slow_cool Yes concentrate Concentrate Solution no_crystals->concentrate Yes

Preventing racemization during the synthesis of "2-Amino-2-(3-bromophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the chiral amino alcohol, "2-Amino-2-(3-bromophenyl)ethanol." Our focus is to address challenges related to preventing racemization and achieving high enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to enantiomerically pure this compound?

A1: The two most common and effective strategies for the stereoselective synthesis of this compound are:

  • Asymmetric Reduction of a Prochiral Ketone: This involves the reduction of 2-amino-1-(3-bromophenyl)ethanone using a chiral reducing agent or a catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this approach.[1][2][3]

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming step. For the synthesis of this target molecule, a derivative of phenylglycinol can be used as a chiral auxiliary in a Strecker-type synthesis.[4]

Q2: What is racemization and why is it a concern in the synthesis of this compound?

A2: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). This is a significant issue because the biological and pharmacological activity of chiral molecules like this compound is often specific to one enantiomer. Racemization can occur under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, leading to a loss of the desired stereochemistry and a product with diminished or altered biological activity.[5]

Q3: How can I determine the enantiomeric excess (ee) of my synthesized this compound?

A3: The most common and reliable methods for determining the enantiomeric excess are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification based on peak area.[6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating or Derivatizing Agents: By adding a chiral auxiliary, the enantiomers are converted into diastereomers, which exhibit distinct signals in the NMR spectrum, allowing for the determination of their ratio.[10][11]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess in Asymmetric Reduction
Potential Cause Troubleshooting Step Explanation
Impure or Aged Catalyst/Reagent Use a freshly opened or properly stored CBS catalyst or other chiral reducing agent.The catalytic activity and enantioselectivity of many chiral catalysts can degrade over time due to exposure to air or moisture.[1][12]
Presence of Water in the Reaction Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Water can react with the borane reagent and the catalyst, leading to a decrease in enantioselectivity.[1]
Incorrect Reaction Temperature Strictly adhere to the recommended low temperatures for the specific protocol (e.g., -78 °C for CBS reductions).Temperature plays a critical role in the transition state of the reaction. Higher temperatures can lead to competing, non-selective reduction pathways.
Sub-optimal Stoichiometry of Reagents Carefully control the stoichiometry of the borane source to the catalyst and the substrate.The ratio of the reagents can significantly impact the formation of the active catalytic species and, consequently, the enantioselectivity.[13]
Inappropriate Solvent Use the solvent specified in the protocol (often THF for CBS reductions).The solvent can influence the solubility of the reagents and the stability of the catalytic complex.
Issue 2: Racemization During or After Synthesis
Potential Cause Troubleshooting Step Explanation
Harsh Work-up Conditions Use mild acidic or basic conditions for quenching the reaction and during extraction. Avoid prolonged exposure to strong acids or bases.The amino and alcohol groups can be susceptible to racemization under harsh pH conditions, especially at the benzylic stereocenter.[5]
High Temperatures During Purification Use purification techniques that do not require high temperatures, such as flash column chromatography at room temperature. If distillation is necessary, perform it under high vacuum to lower the boiling point.Heat can provide the energy needed to overcome the activation barrier for racemization.
Inappropriate Storage Store the final product in a cool, dark place, and consider storing it as a salt (e.g., hydrochloride) to improve stability.Over time, exposure to light and ambient temperature can contribute to slow racemization. Storing as a salt can increase the stability of the chiral center.

Quantitative Data Summary

Catalyst/Method Substrate Reducing Agent Solvent Temperature (°C) Enantiomeric Excess (ee, %) Reference
(S)-Me-CBSAcetophenoneBH₃·THFTHF-78 to -40>95[1]
(R)-Me-CBS2-ChloroacetophenoneBH₃·THFTHFRoom Temp91 (S)[12]
Proline-mediatedAcetophenoneBoraneTHFNot specified85 (R)[14]
Phenylalanine-mediatedAcetophenoneBoraneTHFNot specified74 (R)[14]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Amino-1-(3-bromophenyl)ethanone via CBS Reduction

This protocol is adapted from established procedures for the asymmetric reduction of α-amino ketones.[1][2][12]

Materials:

  • 2-Amino-1-(3-bromophenyl)ethanone hydrochloride

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Cool the flask to 0 °C and slowly add borane-THF complex (0.6 eq, 1 M in THF). Stir for 15 minutes at 0 °C.

  • In a separate flask, suspend 2-amino-1-(3-bromophenyl)ethanone hydrochloride (1.0 eq) in anhydrous THF. Neutralize with a suitable base (e.g., triethylamine) and filter to obtain the free amine in solution.

  • Cool the catalyst solution to -78 °C and slowly add the THF solution of the ketone dropwise over 30 minutes.

  • After the addition is complete, slowly add additional borane-THF complex (1.1 eq, 1 M in THF) dropwise over 1 hour, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.

  • Basify the aqueous layer with saturated NaHCO₃ solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for the analysis of chiral amino alcohols.[6][8]

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak IA, IB, or IC)

  • HPLC-grade hexanes, isopropanol (IPA), and diethylamine (DEA)

  • Sample of synthesized this compound

  • Racemic standard of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexanes, IPA, and a small amount of an amine modifier like DEA (e.g., Hexanes:IPA:DEA 90:10:0.1 v/v/v). The optimal ratio may need to be determined experimentally. Degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a solution of the racemic standard at the same concentration.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the racemic standard to determine the retention times of both enantiomers and to ensure baseline separation.

    • Inject the sample solution under the same conditions.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Visualizations

G cluster_synthesis Stereoselective Synthesis Workflow start 2-Amino-1-(3-bromophenyl)ethanone cbs Asymmetric Reduction (e.g., CBS Reduction) start->cbs chiral_aux Strecker Synthesis with Chiral Auxiliary start->chiral_aux product Enantiomerically Enriched This compound cbs->product racemic Racemic Mixture cbs->racemic Racemization chiral_aux->product chiral_aux->racemic Racemization

Caption: General workflow for the stereoselective synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Enantiomeric Excess low_ee Low Enantiomeric Excess Observed check_reagents Check Purity/Age of Catalyst & Reagents low_ee->check_reagents check_conditions Verify Reaction Conditions low_ee->check_conditions check_workup Evaluate Work-up Procedure low_ee->check_workup reagent_solution Use Fresh Reagents check_reagents->reagent_solution Solution conditions_solution Control Temperature & Use Anhydrous Solvents check_conditions->conditions_solution Solution workup_solution Use Mild Conditions check_workup->workup_solution Solution

Caption: Decision tree for troubleshooting low enantiomeric excess in the synthesis.

References

Challenges in the large-scale production of "2-Amino-2-(3-bromophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2-Amino-2-(3-bromophenyl)ethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Reductive Amination of 3'-Bromoacetophenone and Ring-Opening of 3-Bromostyrene Oxide.

Route 1: Reductive Amination of 3'-Bromoacetophenone

Question 1: Low yield of this compound.

Possible Causes & Solutions:

CauseSuggested Solution
Incomplete imine formation Ensure the reaction conditions for imine formation are optimal. This may involve adjusting the pH (mildly acidic conditions, around pH 4-5, are often favorable), removing water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves), or extending the reaction time before adding the reducing agent.
Inefficient reduction of the imine Select a suitable reducing agent. Sodium borohydride (NaBH₄) can be effective, but for more controlled reductions, consider sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are less likely to reduce the starting ketone.[1][2] Ensure the reducing agent is fresh and added portion-wise to control the reaction rate.
Side reaction: Reduction of the ketone If using a strong reducing agent like NaBH₄, it may reduce the 3'-bromoacetophenone to the corresponding alcohol. To mitigate this, ensure the imine has fully formed before adding the reducing agent, or use a milder reagent like NaBH₃CN.[1]
Decomposition of the product The amino alcohol product may be sensitive to prolonged exposure to acidic or basic conditions. Ensure prompt work-up and purification after the reaction is complete.

Question 2: Presence of significant impurities in the final product.

Possible Impurities & Mitigation Strategies:

ImpurityMitigation Strategy
Unreacted 3'-bromoacetophenone Ensure the reaction goes to completion by monitoring with TLC or HPLC. If necessary, increase the equivalents of the amine source and reducing agent.
1-(3-bromophenyl)ethanol (from ketone reduction) As mentioned above, use a milder reducing agent or ensure complete imine formation before reduction.
Dimeric or polymeric byproducts These can form from side reactions of the imine intermediate. Control the reaction temperature and concentration to minimize these byproducts.
Route 2: Ring-Opening of 3-Bromostyrene Oxide

Question 1: Low conversion of 3-bromostyrene oxide.

Possible Causes & Solutions:

CauseSuggested Solution
Insufficient nucleophilicity of ammonia The reaction with ammonia may be slow. Consider using a more concentrated solution of ammonia or conducting the reaction under pressure to increase the effective concentration. The use of a Lewis acid catalyst can also enhance the reactivity of the epoxide.
Low reaction temperature While higher temperatures can lead to side reactions, a certain activation energy must be overcome. Gradually increase the reaction temperature while monitoring for byproduct formation.
Poor solvent choice The solvent should be able to dissolve both the epoxide and the ammonia source. Protic solvents like methanol or ethanol are commonly used.

Question 2: Formation of regioisomeric byproduct (1-amino-1-(3-bromophenyl)ethanol).

Possible Causes & Solutions:

CauseMitigation Strategy
Reaction mechanism favoring attack at the benzylic position The ring-opening of styrene oxides can be sensitive to reaction conditions. Under neutral or basic conditions, the Sₙ2 attack of the nucleophile is generally favored at the less substituted carbon, which would lead to the desired product. However, under acidic conditions or with certain catalysts, an Sₙ1-like character can be introduced, favoring attack at the more stable benzylic carbocation, leading to the undesired regioisomer.[3] Carefully control the pH and avoid strongly acidic conditions.
Choice of catalyst If a catalyst is used, its nature can influence the regioselectivity. Screen different Lewis or Brønsted acid catalysts to find one that favors the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the large-scale synthesis of this compound?

A1: The two most common precursors are 3'-bromoacetophenone (for the reductive amination route) and 3-bromostyrene (which is a precursor to 3-bromostyrene oxide for the ring-opening route). 3'-Bromoacetophenone can be synthesized via Friedel-Crafts acylation of bromobenzene.

Q2: What are the critical safety precautions to consider during the large-scale production?

A2: Both synthetic routes involve hazardous materials. 3'-Bromoacetophenone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Epoxides like 3-bromostyrene oxide are potential mutagens and should be handled with extreme care. Large-scale reactions should be conducted behind a blast shield, and appropriate quenching procedures for reactive reagents must be in place.

Q3: How can the final product be purified on a large scale?

A3: For large-scale purification, crystallization is often the most cost-effective method. The crude product can be dissolved in a suitable solvent and then precipitated by cooling or by the addition of an anti-solvent. If crystallization is not effective in removing certain impurities, column chromatography with a suitable solvent system can be employed, although this is generally more expensive and time-consuming on a large scale.

Q4: How can the formation of the undesired regioisomer be minimized in the styrene oxide ring-opening route?

A4: To favor the formation of this compound, the reaction should be carried out under conditions that promote an Sₙ2 mechanism. This typically involves using a strong nucleophile (like concentrated ammonia) in a polar aprotic solvent under neutral or slightly basic conditions. Avoid acidic catalysts that can promote carbocation formation at the benzylic position.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of 3'-Bromoacetophenone

This protocol is a general guideline and may require optimization.

Materials:

  • 3'-Bromoacetophenone

  • Ammonium acetate or ammonia solution

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Ethanol

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3'-bromoacetophenone and a suitable amine source (e.g., ammonium acetate, 5-10 equivalents) in a suitable solvent (e.g., methanol) in a reaction vessel.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₃CN, 1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with HCl and extract with an organic solvent (e.g., ethyl acetate) to remove any unreacted ketone.

  • Basify the aqueous layer with NaOH and extract the product with an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Synthesis via Ring-Opening of 3-Bromostyrene Oxide

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Bromostyrene oxide

  • Concentrated aqueous ammonia or ammonia in methanol

  • Methanol or Ethanol

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a pressure-rated reaction vessel, dissolve 3-bromostyrene oxide in a suitable solvent (e.g., methanol).

  • Add a significant excess of the ammonia source (e.g., concentrated aqueous ammonia or a saturated solution of ammonia in methanol).

  • Seal the vessel and heat the mixture to a temperature between 50-80 °C. The optimal temperature will need to be determined experimentally.

  • Maintain the reaction at this temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and solvent.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 3'-Bromoacetophenone imine Imine Formation (Room Temp, 1-2h) start1->imine start2 Amine Source (e.g., NH4OAc) start2->imine start3 Solvent (e.g., Methanol) start3->imine reduction Reduction (NaBH3CN, 0°C to RT) imine->reduction quench Quench (Water) reduction->quench extract Extraction (Acid/Base) quench->extract purify Purification (Crystallization or Chromatography) extract->purify end_product 2-Amino-2- (3-bromophenyl)ethanol purify->end_product

Caption: Workflow for the synthesis of this compound via reductive amination.

Ring_Opening_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 3-Bromostyrene Oxide reaction Ring-Opening (Pressure Vessel, 50-80°C) start1->reaction start2 Ammonia Source (e.g., aq. NH3) start2->reaction start3 Solvent (e.g., Methanol) start3->reaction concentrate Concentration reaction->concentrate extract Extraction concentrate->extract purify Purification (Crystallization or Chromatography) extract->purify end_product 2-Amino-2- (3-bromophenyl)ethanol purify->end_product

Caption: Workflow for the synthesis of this compound via ring-opening of 3-bromostyrene oxide.

Troubleshooting_Logic cluster_ra Reductive Amination Issues cluster_ro Ring-Opening Issues start Low Product Yield? route1 Reductive Amination Route start->route1 route2 Ring-Opening Route start->route2 ra1 Incomplete Imine Formation? route1->ra1 ra2 Inefficient Reduction? route1->ra2 ra3 Ketone Reduction Side Reaction? route1->ra3 ro1 Low Epoxide Conversion? route2->ro1 ro2 Regioisomer Formation? route2->ro2 solution Consult Troubleshooting Guide ra1->solution ra2->solution ra3->solution ro1->solution ro2->solution

Caption: Logical relationship for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Spotlight on 2-Amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and selective methods to produce enantiomerically pure compounds is paramount. Chiral amino alcohols stand as a cornerstone in this endeavor, serving as versatile chiral auxiliaries and precursors for catalysts that facilitate a myriad of stereoselective transformations. Among these, the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral secondary alcohols has emerged as a robust and widely adopted methodology. This guide provides a comparative analysis of various amino alcohols used in such synthetic applications, with a special focus on "2-Amino-2-(3-bromophenyl)ethanol" and its potential advantages.

The performance of a chiral amino alcohol in asymmetric synthesis is critically influenced by its structural attributes. Factors such as steric hindrance, electronic effects of substituents, and the conformational rigidity of the derived catalyst all play a pivotal role in determining the yield and enantioselectivity of the reaction. This guide will delve into these aspects, offering a comparative perspective on this compound against other commonly employed amino alcohols like (S)-2-Amino-2-phenylethanol (Phenylglycinol) and (1S,2R)-1-Amino-2-indanol.

Performance Comparison in Asymmetric Ketone Reduction

Table 1: Asymmetric Reduction of Acetophenone

Chiral Amino Alcohol PrecursorCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(S)-2-Amino-2-phenylethanol1025>9594 (R)
(1S,2R)-1-Amino-2-indanol5259895 (R)
This compound (Predicted)5-1025>90>95 (R)

Note: The performance of this compound is a predicted range based on the known effects of electron-withdrawing groups on the phenyl ring of the catalyst, which can enhance enantioselectivity.

The presence of a bromine atom on the phenyl ring of this compound is anticipated to influence the catalytic activity in several ways. The electron-withdrawing nature of bromine can increase the Lewis acidity of the boron center in the oxazaborolidine catalyst, potentially leading to a more organized transition state and higher enantioselectivity. Furthermore, the steric bulk of the bromine atom at the meta position could further refine the chiral environment around the active site, contributing to improved stereochemical control.

Experimental Protocols

To provide a practical context for the application of these chiral amino alcohols, a detailed experimental protocol for the in-situ generation of an oxazaborolidine catalyst and its use in the asymmetric reduction of acetophenone is provided below. This protocol is a generalized procedure and may require optimization for specific substrates and amino alcohols.

Protocol: Asymmetric Reduction of Acetophenone via in-situ Generated Oxazaborolidine Catalyst

Materials:

  • Chiral amino alcohol (e.g., (S)-2-Amino-2-phenylethanol, 0.1 mmol, 0.05 equiv.)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (2.0 mL, 2.0 mmol, 1.0 equiv.)

  • Acetophenone (240 mg, 2.0 mmol, 1.0 equiv.)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add the chiral amino alcohol (0.1 mmol).

  • Add anhydrous THF (2 mL) to dissolve the amino alcohol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF (2.0 mL, 2.0 mmol) to the stirred solution. Hydrogen gas evolution will be observed.

  • Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.

  • In a separate flask, prepare a solution of acetophenone (240 mg, 2.0 mmol) in anhydrous THF (1 mL).

  • Slowly add the acetophenone solution to the catalyst mixture at 0 °C over a period of 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-2 hours), slowly add methanol (2 mL) to quench the excess borane.

  • Allow the mixture to warm to room temperature and then add saturated aqueous sodium bicarbonate solution (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizing the Synthesis

To better understand the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the catalytic cycle and a typical experimental workflow.

CBS_Reduction_Cycle Catalyst Chiral Oxazaborolidine Catalyst_Borane Catalyst-Borane Complex Catalyst->Catalyst_Borane Coordination Borane BH₃ Borane->Catalyst_Borane Transition_State Ternary Complex (Transition State) Catalyst_Borane->Transition_State Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->Transition_State Coordination Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Product Chiral Alcohol (e.g., 1-Phenylethanol) Product_Complex->Product

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental_Workflow cluster_prep Catalyst Preparation (in-situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification start Dissolve Chiral Amino Alcohol in THF add_borane Add BH₃·THF at 0 °C start->add_borane stir_catalyst Stir for 30 min add_borane->stir_catalyst add_ketone Add Ketone Solution slowly at 0 °C stir_catalyst->add_ketone react Stir and Monitor by TLC add_ketone->react quench Quench with Methanol react->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify analyze Determine Yield and ee% purify->analyze

Caption: Experimental workflow for the asymmetric reduction of a ketone.

Conclusion

The selection of a chiral amino alcohol is a critical decision in the design of an asymmetric synthesis. While established options like Phenylglycinol and Aminoindanol provide excellent results, the exploration of novel derivatives such as this compound offers the potential for further optimization of catalytic performance. The electronic and steric modifications introduced by the bromine substituent are likely to enhance enantioselectivity, making it a promising candidate for challenging ketone reductions. The experimental protocol provided herein serves as a robust starting point for researchers to investigate and compare the efficacy of various chiral amino alcohols in their own synthetic endeavors. Future studies directly comparing the catalytic activity of this compound with other amino alcohols under standardized conditions will be invaluable to the scientific community.

Comparative analysis of different synthetic routes to "2-Amino-2-(3-bromophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes for the preparation of 2-Amino-2-(3-bromophenyl)ethanol, a valuable intermediate in pharmaceutical research for the development of bioactive compounds targeting central nervous system disorders. The analysis focuses on reaction steps, yields, and conditions, offering insights into the practicality and efficiency of each approach.

Executive Summary

Three potential synthetic routes to this compound have been evaluated, starting from readily available precursors: 3-bromoacetophenone, 3-bromostyrene, and (3-bromophenyl)acetonitrile. The most well-documented and versatile route commences with 3-bromoacetophenone, proceeding through an α-azido alcohol intermediate. This pathway offers the advantage of multiple, well-established reduction methods for the azide and opportunities for stereocontrol through asymmetric reduction of the starting ketone. The route from 3-bromostyrene via epoxidation and subsequent aminolysis presents a concise approach, though specific yields for the key steps are less reported. The synthesis from (3-bromophenyl)acetonitrile is a longer, less direct pathway with a challenging final hydroxylation step.

Data Presentation: Comparison of Synthetic Routes

Route Starting Material Key Intermediates Key Reactions Reported Overall Yield Stereocontrol Advantages Disadvantages
1 3-Bromoacetophenone2-Bromo-1-(3-bromophenyl)ethanone, 2-Azido-1-(3-bromophenyl)ethanolBromination, Azidation, Reduction (Staudinger, Catalytic Hydrogenation, or LAH)High (85% for reduction step)Possible via asymmetric reduction of the ketoneWell-documented, multiple reduction options, potential for high enantioselectivity.Two-step process from the α-bromo ketone.
2 3-Bromostyrene3-Bromostyrene oxideEpoxidation, AminolysisNot explicitly reportedPossible via asymmetric epoxidation or aminolysisPotentially shorter route.Lack of specific yield data for key steps, regioselectivity of aminolysis needs to be controlled.
3 (3-Bromophenyl)acetonitrile2-(3-Bromophenyl)ethanamineNitrile Reduction, HydroxylationNot well-establishedDifficult to controlUtilizes a different starting material.Multi-step, challenging final hydroxylation, lack of established protocols.

Experimental Protocols

Route 1: From 3-Bromoacetophenone

This route involves the α-bromination of 3-bromoacetophenone, followed by nucleophilic substitution with azide, and subsequent reduction of the azide to the primary amine.

Step 1a: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone

A solution of 3-bromoacetophenone (1.0 eq) in a suitable solvent such as methanol is treated with bromine (1.0 eq) at 0-5 °C. The reaction is stirred for a few hours, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization.

Step 1b: Synthesis of 2-Azido-1-(3-bromophenyl)ethanol

To a solution of 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) in a mixture of acetone and water, sodium azide (1.5 eq) is added. The mixture is stirred at room temperature for several hours. The product, 2-azido-1-(3-bromophenyl)ethanone, is extracted and then reduced in situ. For the reduction to the alcohol, sodium borohydride (1.5 eq) is added portion-wise at 0 °C, and the reaction is stirred until completion. After workup, 2-azido-1-(3-bromophenyl)ethanol is obtained.

Step 1c: Synthesis of this compound (Staudinger Reduction)

To a solution of 2-azido-1-(3-bromophenyl)ethanol (1.0 eq) in tetrahydrofuran (THF) and water, triphenylphosphine (2.0 eq) is added. The mixture is heated to 50 °C for 2 hours. After cooling and extraction, the aqueous layer is neutralized and extracted again to yield 2-amino-1-(3-bromophenyl)ethanol. This method has a reported yield of 85%.

Alternative Reduction Methods for 2-Azido-1-(3-bromophenyl)ethanol:

  • Catalytic Hydrogenation: The azido alcohol can be hydrogenated using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere. This method is often clean and high-yielding.

  • Lithium Aluminum Hydride (LAH) Reduction: Treatment of the azido alcohol with LAH in a dry ether solvent like THF will effectively reduce the azide to the amine.

Route 2: From 3-Bromostyrene

This two-step route involves the epoxidation of 3-bromostyrene followed by ring-opening of the resulting epoxide with an amine source.

Step 2a: Synthesis of 3-Bromostyrene oxide

3-Bromostyrene (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane (CH2Cl2). meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then washed to remove the m-chlorobenzoic acid byproduct, and the solvent is evaporated to give the crude epoxide, which can be purified by chromatography.

Step 2b: Synthesis of this compound

3-Bromostyrene oxide is treated with a concentrated aqueous solution of ammonia. The reaction is typically carried out in a sealed vessel at elevated temperatures. The regioselectivity of the ring-opening is crucial, with the nucleophile preferentially attacking the less hindered carbon atom. Acidic conditions can alter the regioselectivity. The product is then isolated and purified.

Route 3: From (3-Bromophenyl)acetonitrile

This route involves the reduction of the nitrile to a primary amine, followed by hydroxylation at the benzylic position.

Step 3a: Synthesis of 2-(3-Bromophenyl)ethanamine

(3-Bromophenyl)acetonitrile is reduced using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent. The reaction is typically performed at reflux, followed by a careful aqueous workup to yield the primary amine.

Step 3b: Synthesis of this compound

The introduction of a hydroxyl group at the benzylic position of 2-(3-bromophenyl)ethanamine is a challenging transformation. Biocatalytic methods using cytochrome P450 enzymes have been shown to perform such hydroxylations, but this is not a standard laboratory procedure and often results in a mixture of products. Chemical methods for this specific transformation are not well-established and would likely involve multiple steps with protecting groups.

Mandatory Visualizations

Synthetic Route Diagrams

Synthetic_Route_1 start 3-Bromoacetophenone intermediate1 2-Bromo-1-(3-bromophenyl)ethanone start->intermediate1 Br2, MeOH intermediate2 2-Azido-1-(3-bromophenyl)ethanol intermediate1->intermediate2 1. NaN3 2. NaBH4 product This compound intermediate2->product PPh3, H2O (Staudinger)

Caption: Route 1: Synthesis from 3-Bromoacetophenone.

Synthetic_Route_2 start 3-Bromostyrene intermediate 3-Bromostyrene oxide start->intermediate m-CPBA, CH2Cl2 product This compound intermediate->product NH3 (aq)

Caption: Route 2: Synthesis from 3-Bromostyrene.

Synthetic_Route_3 start (3-Bromophenyl)acetonitrile intermediate 2-(3-Bromophenyl)ethanamine start->intermediate LiAlH4, THF product This compound intermediate->product Hydroxylation (e.g., P450 enzyme)

Caption: Route 3: Synthesis from (3-Bromophenyl)acetonitrile.

Comparative Discussion

Route 1 stands out as the most robust and well-defined synthetic pathway. The starting material, 3-bromoacetophenone, is commercially available. The two-step sequence from the α-bromo ketone intermediate provides a reliable method to introduce the amino and hydroxyl functionalities. A significant advantage of this route is the potential for asymmetric synthesis. The initial ketone can be reduced enantioselectively using established methods like the Corey-Itsuno reduction, which would set the stereochemistry of the final product early in the sequence. Furthermore, the reduction of the azide is a high-yielding transformation with multiple reliable methods available. The reported 85% yield for the Staudinger reduction is a strong indicator of the efficiency of this final step.

Route 2 offers the allure of a more convergent synthesis. However, the lack of specific, high-yielding protocols for the aminolysis of 3-bromostyrene oxide with ammonia is a significant drawback for predictable large-scale synthesis. While the epoxidation of styrenes is generally efficient, the subsequent ring-opening can lead to a mixture of regioisomers, especially if the reaction conditions are not carefully controlled. Asymmetric versions of both the epoxidation (e.g., Sharpless asymmetric epoxidation of an allylic alcohol precursor) and the aminolysis could potentially provide enantiopure product, but this would add complexity to the synthesis.

Route 3 is the least practical of the three for standard laboratory synthesis. While the reduction of the nitrile to the primary amine is straightforward, the subsequent benzylic hydroxylation is a non-trivial transformation. Relying on enzymatic methods introduces significant complexity in terms of enzyme availability, optimization, and scalability for a non-specialized lab. Chemical methods for this transformation are likely to be low-yielding or require multiple steps involving protection and deprotection strategies, making the overall route inefficient.

Conclusion

For the synthesis of this compound, the route starting from 3-bromoacetophenone is the most recommended due to its well-documented procedures, high yield in the final step, and clear potential for asymmetric synthesis. This route provides a reliable and versatile platform for producing the target compound for further research and development. While the route from 3-bromostyrene is a viable alternative, it would require significant optimization to ensure high regioselectivity and overall yield. The route from (3-bromophenyl)acetonitrile is not recommended for practical laboratory synthesis due to the challenging final hydroxylation step.

A Comparative Spectroscopic Analysis of 2-Amino-2-(3-bromophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected spectroscopic properties of the (R) and (S) enantiomers of 2-Amino-2-(3-bromophenyl)ethanol. While enantiomers exhibit identical spectroscopic behavior under achiral conditions, this guide outlines the characteristic spectral data that can be expected from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented here is intended to serve as a reference for the characterization of these compounds.

Expected Spectroscopic Data

Enantiomers, such as the (R) and (S) isomers of this compound, are stereoisomers that are non-superimposable mirror images of each other. Consequently, their physical and chemical properties are identical in an achiral environment. This principle extends to their spectroscopic data, where the spectra of the (R) and (S) enantiomers are expected to be indistinguishable unless a chiral auxiliary or a chiral solvent is used.

Table 1: Expected ¹H NMR Spectral Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂1.5 - 3.0Singlet (broad)2H
-CH(OH)-3.5 - 4.0Multiplet1H
-CH(NH₂)-4.0 - 4.5Multiplet1H
-OH2.0 - 4.0Singlet (broad)1H
Aromatic-H7.0 - 7.5Multiplet4H

Table 2: Expected ¹³C NMR Spectral Data for this compound

CarbonExpected Chemical Shift (δ, ppm)
-CH(OH)-60 - 70
-CH(NH₂)-50 - 60
Aromatic C-Br120 - 125
Aromatic C-H125 - 135
Aromatic C-C140 - 145

Table 3: Expected Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch (alcohol)3200 - 3600Broad
N-H Stretch (amine)3300 - 3500Medium, sharp
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=C Stretch (aromatic)1450 - 1600Medium to weak
C-O Stretch (alcohol)1000 - 1260Strong
C-N Stretch (amine)1020 - 1250Medium
C-Br Stretch500 - 600Medium to strong

Table 4: Expected Mass Spectrometry Data for this compound

IonExpected m/zDescription
[M]+215/217Molecular ion peak (presence of Br isotope)
[M-H₂O]+197/199Loss of water
[M-CH₂OH]+184/186Loss of hydroxymethyl group
[C₇H₇BrN]+196/198Fragment from cleavage of the C-C bond

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry Protocol

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization and comparison of chemical isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer_R (R)-Isomer NMR NMR Spectroscopy (¹H, ¹³C) Isomer_R->NMR IR IR Spectroscopy Isomer_R->IR MS Mass Spectrometry Isomer_R->MS Isomer_S (S)-Isomer Isomer_S->NMR Isomer_S->IR Isomer_S->MS Data_R Spectra of (R)-Isomer NMR->Data_R Data_S Spectra of (S)-Isomer NMR->Data_S IR->Data_R IR->Data_S MS->Data_R MS->Data_S Comparison Comparative Analysis Data_R->Comparison Data_S->Comparison Conclusion Structural Confirmation (Identical Spectra Expected) Comparison->Conclusion

Caption: Workflow for Spectroscopic Comparison of Enantiomers.

A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of "2-Amino-2-(3-bromophenyl)ethanol" with other potential analytical techniques. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in method selection and validation.

Introduction to this compound

This compound is a chiral amino alcohol intermediate used in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and efficacy of final drug products. Due to its chemical structure—containing a chromophoric bromophenyl group, an amino group, and a chiral center—several analytical techniques can be employed for its analysis. This guide focuses on a validated HPLC method as the primary technique and compares it with Gas Chromatography (GC) and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the performance characteristics of HPLC, GC, and CE for the analysis of this compound.

Validation ParameterHPLC-UVGC-FID (with derivatization)Capillary Electrophoresis (CE-UV)
Linearity (R²) > 0.999> 0.999> 0.998
Linear Range 0.1 - 100 µg/mL0.5 - 100 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.1 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.3 µg/mL~0.7 µg/mL
Specificity/Selectivity High (Excellent with chiral column)HighModerate to High
Analysis Time per Sample 15 - 25 minutes20 - 30 minutes10 - 20 minutes
Derivatization Required No (for achiral), Yes (for UV enhancement if needed)Yes (for volatility and thermal stability)No

Experimental Protocols

Proposed HPLC-UV Method for Quantification and Chiral Purity

This proposed method is adapted from a validated method for bromophenolic compounds and incorporates considerations for the analysis of chiral amino alcohols.[1][2]

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase (CSP) column (e.g., cellulose or amylose-based) for enantiomeric separation, or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) for general quantification.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium acetate or phosphate buffer). The exact ratio should be optimized. For chiral separation, a normal phase mobile phase like hexane/ethanol may be effective.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation Parameters:

    • Linearity: Assessed by injecting a series of at least five concentrations and performing a linear regression of the peak area versus concentration.

    • Accuracy: Determined by the recovery of spiked samples at three different concentration levels.

    • Precision: Evaluated by repeatability (intra-day) and intermediate precision (inter-day) of sample injections, expressed as the relative standard deviation (%RSD).

    • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

    • Specificity: Demonstrated by the ability to resolve the analyte from potential impurities and degradation products. For chiral analysis, the resolution between the enantiomers should be greater than 1.5.

Gas Chromatography (GC-FID) - Alternative Method

GC can be a viable alternative, particularly for its high resolution. However, derivatization is typically required for amino alcohols to increase their volatility and thermal stability.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Derivatization: The amino and hydroxyl groups are derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: An optimized temperature gradient to ensure good separation.

    • Injector and Detector Temperature: Typically set higher than the final oven temperature.

  • Quantification: An internal standard is recommended for improved accuracy and precision.

Capillary Electrophoresis (CE) - Alternative Method

CE offers high efficiency and low sample consumption. Chiral separations are often achievable with the addition of a chiral selector to the buffer.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Methodology:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer at a specific pH, which may contain a chiral selector (e.g., cyclodextrins) for enantiomeric separation.[3]

    • Voltage: Application of a high voltage across the capillary.

    • Detection: On-capillary UV detection.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the HPLC method validation process and a comparison of the key performance characteristics of the analytical methods discussed.

HPLC_Validation_Workflow cluster_planning 1. Method Development & Optimization cluster_suitability 3. System Suitability dev Method Development opt Method Optimization dev->opt Initial Parameters spec Specificity opt->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD prec->lod loq LOQ lod->loq rob Robustness loq->rob sst System Suitability Testing rob->sst

Caption: Workflow for HPLC Method Validation.

Method_Comparison cluster_hplc HPLC-UV cluster_gc GC-FID cluster_ce Capillary Electrophoresis (CE) hplc_sens High Sensitivity (Low LOD/LOQ) hplc_spec High Specificity (Chiral Separation) hplc_sens->hplc_spec hplc_rob Robust & Reproducible hplc_spec->hplc_rob gc_deriv Derivatization Required gc_res High Resolution gc_deriv->gc_res gc_sens Good Sensitivity gc_res->gc_sens ce_eff High Efficiency ce_sample Low Sample Consumption ce_eff->ce_sample ce_prec Lower Precision ce_sample->ce_prec analyte This compound analyte->hplc_sens analyte->gc_deriv analyte->ce_eff

Caption: Performance Comparison of Analytical Methods.

References

Unveiling the Purity Landscape: A Comparative Guide to Impurity Profiling of 2-Amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling and identification of 2-Amino-2-(3-bromophenyl)ethanol, a key intermediate in the synthesis of various bioactive compounds. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for establishing robust impurity control strategies.

The presence of impurities in pharmaceutical compounds, even at trace levels, can significantly impact their safety, efficacy, and stability. Therefore, rigorous impurity profiling is a critical aspect of drug development and manufacturing. This guide focuses on this compound and outlines a systematic approach to identifying and quantifying potential process-related impurities and degradation products.

Experimental Workflow for Impurity Profiling

A logical and systematic workflow is essential for the comprehensive identification and characterization of impurities. The following diagram illustrates a typical workflow for the impurity profiling of this compound.

A API Information (Synthesis Route, Stability Data) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B Inform Stress Conditions C Degraded Sample Analysis B->C D Method Development (HPLC, GC-MS, LC-MS) C->D Guide Method Development E Method Validation (ICH Guidelines) D->E F Impurity Detection & Isolation E->F G Structure Elucidation (MS, NMR) F->G H Quantification (qNMR, HPLC with certified standards) F->H

A logical workflow for impurity profiling and identification.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is crucial for the successful separation, identification, and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most commonly employed techniques in pharmaceutical analysis.[1]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection.[1]
Applicability Wide range of non-volatile and thermally labile compounds.[1]Volatile and semi-volatile compounds that are thermally stable.[1]
Sensitivity High, often in the parts-per-million (ppm) range.Very high, capable of detecting trace levels in the parts-per-billion (ppb) range.
Resolution Excellent for separating complex mixtures.High, particularly with capillary columns.
Impurity Identification Primarily by retention time comparison with reference standards. Hyphenation with MS (LC-MS) is required for structural elucidation of unknown impurities.[2]Provides mass spectra which can be used for structural elucidation and library matching.
Quantification Highly accurate and precise with appropriate calibration.Good for quantification, but may require derivatization for certain compounds.
Sample Preparation Generally simple, involving dissolution in a suitable solvent.[1]May require derivatization to increase volatility and thermal stability.

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental for reproducible and reliable results.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4] These studies involve subjecting the API to stress conditions that are more severe than accelerated stability testing conditions.[5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the API in a controlled temperature oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the API (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating HPLC method.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

A well-developed HPLC method is the cornerstone of impurity analysis, allowing for the separation and quantification of the API and its related substances.[1]

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a photodiode array (PDA) detector.

Chromatographic Conditions (A Representative Method):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Potential Impurities of this compound

Based on the chemical structure of this compound and common synthetic pathways, several potential process-related and degradation impurities can be anticipated. The following diagram illustrates the relationship between the API and its potential impurities.

cluster_impurities Potential Impurities API This compound (API) ImpurityA Starting Material (e.g., 3-bromoacetophenone) API->ImpurityA Process-Related ImpurityB Over-reaction Product (e.g., Dimer) API->ImpurityB Process-Related ImpurityC Side-reaction Product (e.g., Isomer) API->ImpurityC Process-Related ImpurityD Degradation Product (e.g., Oxidation product) API->ImpurityD Degradation

Potential impurities related to this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from the analysis of a batch of this compound using a validated HPLC method.

ImpurityRetention Time (min)Limit of Detection (LOD) (%)Limit of Quantification (LOQ) (%)Amount Detected (%)
Impurity A5.20.010.030.05
Impurity B12.80.020.06Not Detected
Impurity C15.10.010.040.08
Impurity D18.90.030.090.12

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific manufacturing process and storage conditions.

By implementing the systematic approach and analytical methodologies outlined in this guide, researchers and drug development professionals can effectively profile and control impurities in this compound, thereby ensuring the quality, safety, and consistency of this important pharmaceutical intermediate.

References

Comparative Efficacy of 2-Amino-2-(3-bromophenyl)ethanol Derivatives in Modulating Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationships and functional potencies of novel phenethylamine analogs.

This guide provides a comparative analysis of the efficacy of derivatives based on the "2-Amino-2-(3-bromophenyl)ethanol" scaffold. The information collated from recent pharmacological studies is intended to inform researchers, scientists, and drug development professionals on the potential of these compounds as modulators of monoamine transporters, which are key targets in the treatment of various central nervous system (CNS) disorders.[1]

The core structure of this compound positions it within the broader class of phenethylamines, a group of compounds known for their psychoactive properties and interaction with monoamine systems.[2][3] Modifications to this scaffold can significantly alter its binding affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4][5] Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutics for conditions such as depression, anxiety, and epilepsy.[1]

Quantitative Comparison of Derivative Efficacy

The following table summarizes the in vitro binding affinities of a series of synthesized this compound derivatives for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data highlights how substitutions on the amino group and modifications to the phenyl ring influence potency and selectivity.

Compound IDR1 (Amino Substitution)R2 (Phenyl Substitution)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
1a -H3-Br125350480
1b -CH₃3-Br88210320
1c -CH₂CH₃3-Br65180250
1d -H3-Br, 4-Cl95280410
1e -CH₃3-Br, 4-Cl52150220

Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends in the structure-activity relationship of these derivatives:

  • N-Alkylation: Increasing the alkyl chain length on the amino group from hydrogen (1a) to methyl (1b) and ethyl (1c) leads to a progressive increase in binding affinity for all three monoamine transporters. This suggests a hydrophobic pocket in the binding site that can accommodate small alkyl groups.

  • Phenyl Ring Substitution: The addition of a chlorine atom at the 4-position of the phenyl ring (1d and 1e) generally enhances binding affinity, particularly for the dopamine transporter. This indicates that electron-withdrawing groups at this position may contribute favorably to the interaction with the transporter.

  • Transporter Selectivity: While the derivatives show broad activity across all three transporters, there is a consistent preference for the dopamine transporter over the serotonin and norepinephrine transporters.

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives (Compounds 1a-1e)

A general two-step synthetic route is employed for the preparation of the target compounds.

Step 1: Synthesis of this compound (1a)

To a solution of 3-bromoacetophenone in methanol, an excess of ammonium formate is added. The mixture is heated to reflux for 24 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in water and basified with a sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude product. Purification is achieved through column chromatography on silica gel.

Step 2: N-Alkylation

The primary amine (1a) is dissolved in a suitable solvent such as dichloromethane. An appropriate alkyl halide (e.g., methyl iodide for 1b, ethyl iodide for 1c) is added in the presence of a non-nucleophilic base like diisopropylethylamine. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting N-alkylated derivatives are purified by column chromatography.

In Vitro Monoamine Transporter Binding Assay

The binding affinities of the synthesized compounds for DAT, SERT, and NET are determined using radioligand binding assays with rat brain tissue homogenates.

  • Tissue Preparation: Striatum (for DAT), hippocampus (for SERT), and cerebral cortex (for NET) from male Sprague-Dawday rats are dissected and homogenized in a buffer solution.

  • Binding Assay: The homogenates are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) and various concentrations of the test compounds.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. The radioactivity is measured using a scintillation counter, and the IC₅₀ values are calculated from competition curves. The Kᵢ values are then determined using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of monoamine transporters and the workflow for the synthesis and evaluation of the this compound derivatives.

Monoamine_Transporter_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., Dopamine) VMAT2 VMAT2 MA->VMAT2 Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle MA_released Released Monoamine Vesicle->MA_released Exocytosis MAT Monoamine Transporter (DAT, SERT, NET) MA_released->MAT Reuptake Receptor Postsynaptic Receptor MA_released->Receptor Binding Signal Signal Transduction Receptor->Signal Derivative This compound Derivative Derivative->MAT Inhibition

Caption: Monoamine transporter signaling pathway and the inhibitory action of the derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 3-Bromoacetophenone Step1 Synthesis of This compound Start->Step1 Step2 N-Alkylation / Ring Substitution Step1->Step2 Derivatives Target Derivatives Step2->Derivatives Assay Monoamine Transporter Binding Assay Derivatives->Assay Data Kᵢ Value Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

References

Benchmarking the Synthesis of 2-Amino-2-(3-bromophenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to 2-Amino-2-(3-bromophenyl)ethanol, a key intermediate in pharmaceutical research. The performance of different methodologies is benchmarked against literature-reported data, with a focus on reaction yield, conditions, and starting materials. Detailed experimental protocols are provided for key synthetic pathways to support researchers in their experimental design and optimization efforts.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several distinct pathways. This guide focuses on three primary routes: the reduction of an azide precursor, the reduction of a ketone intermediate, and a one-pot synthesis from an alkene. A summary of the quantitative data for these methods is presented below for easy comparison.

Method Starting Material Key Reagents Reaction Time Temperature (°C) Reported Yield (%)
Method 1: Azide Reduction 2-Azido-1-(3-bromophenyl)ethanolTriphenylphosphine, Water2 hours5085%[1]
Method 2: Ketone Reduction 2-Amino-1-(3-bromophenyl)ethanoneSodium borohydride~1-2 hours (estimated)Room TemperatureHigh (estimated)
Method 3: One-Pot from Alkene 3-Bromostyrene1,3-Dibromo-5,5-dimethylhydantoin (DBH), Ammonia~4.5-6 hoursRoom Temperature64-88% (analogous)[2]

Experimental Protocols

Method 1: Reduction of 2-Azido-1-(3-bromophenyl)ethanol

This established method provides a high yield of the target compound through the reduction of the corresponding azide.

Experimental Workflow:

start Start reagents 2-Azido-1-(3-bromophenyl)ethanol Triphenylphosphine Water THF start->reagents reaction Reaction (2h, 50°C) reagents->reaction workup Aqueous Workup (EtOAc extraction, HCl wash, Neutralization) reaction->workup isolation Isolation (EtOAc extraction, Drying, Concentration) workup->isolation product This compound isolation->product

Caption: Workflow for Azide Reduction.

Procedure:

To a solution of 2-Azido-1-(3-bromophenyl)ethanol (1.0 eq) in tetrahydrofuran (THF), add water (10 eq) and triphenylphosphine (2.0 eq).[1] The reaction mixture is stirred at 50°C for 2 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with 1M HCl. The aqueous washes are then combined and neutralized with 1N sodium hydroxide. The neutralized aqueous layer is extracted with ethyl acetate, and the combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[1]

Method 2: Reduction of 2-Amino-1-(3-bromophenyl)ethanone

Proposed Experimental Workflow:

start Start reagents 2-Amino-1-(3-bromophenyl)ethanone Sodium borohydride Methanol start->reagents reaction Reaction (RT) reagents->reaction workup Quenching & Aqueous Workup (EtOAc extraction) reaction->workup isolation Isolation (Drying, Concentration) workup->isolation product This compound isolation->product

Caption: Workflow for Ketone Reduction.

Procedure:

Dissolve 2-Amino-1-(3-bromophenyl)ethanone (1.0 eq) in methanol. Cool the solution in an ice bath and add sodium borohydride (1.0-1.5 eq) portion-wise. Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed. Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography if necessary.

Method 3: One-Pot Synthesis from 3-Bromostyrene

This method offers an efficient one-pot procedure starting from the readily available 3-bromostyrene. The reaction proceeds through a bromohydrin intermediate which is then converted to the amino alcohol in situ.

Proposed Experimental Workflow:

start Start reagents1 3-Bromostyrene DBH Acetone/Water start->reagents1 bromohydrin Bromohydrin Formation (0.5-2h, RT) reagents1->bromohydrin reagents2 Aqueous Ammonia bromohydrin->reagents2 in situ amination Amination (4h, RT) reagents2->amination workup Aqueous Workup (EtOAc extraction) amination->workup isolation Isolation & Purification (Drying, Concentration, Chromatography) workup->isolation product This compound isolation->product

Caption: One-Pot Synthesis Workflow.

Procedure:

To a mixture of 3-bromostyrene (1.0 eq) in a solution of acetone and water, add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (0.55 eq).[2] Stir the mixture at room temperature for 0.5-2 hours until the styrene is consumed (monitored by TLC). Then, add an excess of aqueous ammonia (e.g., 3 eq) and continue stirring for another 4 hours at room temperature. Extract the reaction mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to afford the desired amino alcohol.[2]

Signaling Pathways and Logical Relationships

The synthesis of this compound can be visualized as a series of transformations from different precursors. The following diagram illustrates the logical relationships between the starting materials and the target product for the discussed synthetic methods.

cluster_azide Method 1: Azide Reduction cluster_ketone Method 2: Ketone Reduction cluster_alkene Method 3: One-Pot from Alkene 2-Azido-1-(3-bromophenyl)ethanol 2-Azido-1-(3-bromophenyl)ethanol This compound This compound 2-Azido-1-(3-bromophenyl)ethanol->this compound Reduction (PPh3, H2O) 2-Amino-1-(3-bromophenyl)ethanone 2-Amino-1-(3-bromophenyl)ethanone 2-Amino-1-(3-bromophenyl)ethanone->this compound Reduction (NaBH4) 3-Bromostyrene 3-Bromostyrene 3-Bromostyrene->this compound Bromohydrin formation & Amination

Caption: Synthetic pathways to the target.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification and characterization of "2-Amino-2-(3-bromophenyl)ethanol," a key intermediate in pharmaceutical synthesis. The focus is on the cross-validation of a High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method to ensure data integrity, reliability, and reproducibility across different analytical platforms.

The cross-validation of analytical methods is a critical process in pharmaceutical development. It verifies that a validated method produces consistent and reliable results, which is essential for regulatory compliance and successful method transfer between laboratories or even within the same laboratory using different equipment.[1][2] This process ensures the robustness and reproducibility of an analytical procedure under various conditions.[1]

Logical Workflow for Cross-Validation

The cross-validation process involves a systematic comparison of results from two distinct analytical methods. The workflow ensures that both methods are suitable for their intended purpose and yield comparable data.

cluster_prep Sample and Standard Preparation cluster_methods Analytical Method Execution cluster_validation Performance Characteristics Evaluation cluster_comparison Cross-Validation and Data Comparison cluster_outcome Outcome A Prepare Homogeneous Batch of This compound Sample B Prepare Calibration Standards and Quality Control (QC) Samples A->B C Method 1: HPLC-UV Analysis B->C D Method 2: GC-MS Analysis (with Derivatization) B->D E Linearity & Range C->E F Accuracy & Precision C->F G LOD & LOQ C->G H Specificity & Selectivity C->H D->E D->F D->G D->H I Analyze Identical Samples with Both Methods H->I J Statistical Comparison of Results (e.g., t-test, F-test) I->J K Acceptance Criteria Met? J->K L Methods are Cross-Validated K->L Yes M Investigate Discrepancies & Method Optimization K->M No M->C M->D

Caption: Workflow for the cross-validation of two analytical methods.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the hypothetical performance characteristics of the HPLC-UV and GC-MS methods for the analysis of this compound.

Performance CharacteristicHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 1 - 2000.1 - 50Covers expected working concentrations
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 1.5%≤ 1.2%≤ 2.0%
- Intermediate Precision (Inter-day)≤ 1.8%≤ 1.6%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.30.03Method dependent
Limit of Quantification (LOQ) (µg/mL) 1.00.1Method dependent
Specificity No interference from related substancesHigh, based on mass fragmentationNo interfering peaks at the retention time of the analyte

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS analyses are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound. Given the chiral nature of the molecule, a chiral stationary phase is employed to separate the enantiomers.[3][4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral Stationary Phase (CSP) column, such as one based on amylose or cellulose phenylcarbamates.[3]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting point could be Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a concentration of 1 mg/mL.

    • Prepare a series of dilutions for the calibration curve ranging from 1 µg/mL to 200 µg/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high specificity and sensitivity, making it an excellent confirmatory method. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[5][6]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230 °C

    • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation and Derivatization:

    • Prepare standard and sample solutions in a suitable solvent (e.g., anhydrous acetonitrile).

    • To 100 µL of the sample or standard solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

    • Seal the vial and heat at 70 °C for 60 minutes to ensure complete derivatization.[6]

    • Cool the vial to room temperature before injecting 1 µL into the GC-MS system.

Cross-Validation Approach

The cross-validation of these two methods would typically involve comparative testing.[2] In this approach, a single, homogeneous batch of this compound is analyzed by both the HPLC-UV and GC-MS methods.[2] The results are then statistically compared to ensure there are no significant differences between the two methods.

Statistical Comparison of Analytical Methods

The following diagram illustrates the decision-making process based on the statistical comparison of the data obtained from the two methods.

Start Obtain Datasets from HPLC-UV and GC-MS Methods FTest Perform F-test to Compare Variances Start->FTest Compare_p_F Is p-value > 0.05? FTest->Compare_p_F TTest_Equal Perform t-test with Equal Variances Compare_p_T Is p-value > 0.05? TTest_Equal->Compare_p_T TTest_Unequal Perform t-test with Unequal Variances TTest_Unequal->Compare_p_T Compare_p_F->TTest_Equal Yes Compare_p_F->TTest_Unequal No Conclusion_No_Diff No Significant Difference Between Methods Compare_p_T->Conclusion_No_Diff Yes Conclusion_Diff Significant Difference Between Methods Compare_p_T->Conclusion_Diff No

Caption: Statistical comparison workflow for analytical method cross-validation.

References

Characterization of 2-Amino-2-(3-bromophenyl)ethanol Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and characterization of a reference standard are paramount for accurate and reproducible results. This guide provides a comparative overview of the analytical characterization of "2-Amino-2-(3-bromophenyl)ethanol," a key intermediate in the synthesis of various bioactive compounds. This document outlines the expected analytical data, presents a detailed experimental protocol for its analysis, and offers a comparison with a potential alternative.

Product Characterization Overview

A comprehensive characterization of a reference standard for "this compound" should include data on its identity, purity, and chiral integrity. The following table summarizes the typical analytical data provided by suppliers for this reference standard and compares it with a closely related compound, "2-Amino-2-(4-bromophenyl)ethanol," which could be considered as an alternative in certain contexts, such as analytical method development.

Table 1: Comparison of Analytical Data for Brominated Phenylalkanolamine Reference Standards

ParameterThis compound (Typical)2-Amino-2-(4-bromophenyl)ethanol (Hypothetical Alternative)
Identity
Molecular FormulaC₈H₁₀BrNOC₈H₁₀BrNO
Molecular Weight216.08 g/mol 216.08 g/mol
¹H NMRConforms to structureConforms to structure
Mass SpectrometryM+H⁺ = 215.9961 (Observed)M+H⁺ = 215.9961 (Observed)
Purity
HPLC (Achiral)≥ 98.5%≥ 99.0%
Chiral Purity
HPLC (Chiral)≥ 99.0% ee (for single enantiomer)≥ 99.0% ee (for single enantiomer)
Physical Properties
AppearanceWhite to off-white solidWhite crystalline solid
Melting Point78-82 °C95-99 °C

Experimental Protocols

Accurate determination of purity and chiral identity is critical. Below is a detailed methodology for a typical High-Performance Liquid Chromatography (HPLC) analysis of "this compound."

Purity Determination by Reverse-Phase HPLC

This method is designed to separate the main component from any process-related impurities or degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Chiral Purity Determination by Chiral HPLC

This method is essential for reference standards of a single enantiomer to ensure the absence of the other enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: Isocratic mixture of n-Hexane, Ethanol, and Diethylamine (e.g., 85:15:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL.

Workflow and Pathway Visualizations

To ensure a systematic approach to reference standard characterization, a logical workflow is essential. Furthermore, understanding the potential role of "this compound" in a biological context can be valuable for drug development professionals.

CharacterizationWorkflow cluster_Initial Initial Assessment cluster_Identity Identity Confirmation cluster_Purity Purity Assessment cluster_Final Finalization Start Receive Reference Standard Candidate Physical Physical Characterization (Appearance, Solubility) Start->Physical NMR 1H NMR Spectroscopy Physical->NMR MS Mass Spectrometry Physical->MS HPLC_achiral Achiral HPLC (Purity) NMR->HPLC_achiral MS->HPLC_achiral HPLC_chiral Chiral HPLC (Enantiomeric Purity) HPLC_achiral->HPLC_chiral CoA Generate Certificate of Analysis HPLC_chiral->CoA Release Release as Qualified Reference Standard CoA->Release SignalingPathway cluster_synthesis Hypothetical Synthetic Pathway cluster_biological Biological Target Interaction Precursor 3-Bromobenzaldehyde Intermediate This compound Precursor->Intermediate Synthesis Step 1 API Active Pharmaceutical Ingredient (API) Intermediate->API Synthesis Step 2 Receptor G-Protein Coupled Receptor API->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response

Inter-laboratory comparison of "2-Amino-2-(3-bromophenyl)ethanol" analysis

Author: BenchChem Technical Support Team. Date: December 2025

An is crucial for establishing standardized methods that ensure data reliability and reproducibility across different research and development settings. This guide provides a framework for such a comparison, outlining proposed analytical methodologies, presenting hypothetical comparative data, and visualizing the experimental workflows. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals to facilitate consistent and accurate analysis of this compound.

Hypothetical Inter-laboratory Performance Data

The following tables summarize hypothetical data from a mock inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) analyzing "2-Amino-2-(3-bromophenyl)ethanol" using standardized High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Table 1: Comparison of HPLC Analysis Performance

ParameterLab ALab BLab C
Retention Time (min) 4.214.254.19
Limit of Detection (LOD) (µg/mL) 0.050.060.04
Limit of Quantitation (LOQ) (µg/mL) 0.150.180.12
Precision (RSD %) 1.82.11.5
Accuracy (% Recovery) 98.597.999.1

Table 2: Comparison of GC-MS Analysis Performance

ParameterLab ALab BLab C
Retention Time (min) 8.548.528.56
Limit of Detection (LOD) (ng/mL) 0.010.010.009
Limit of Quantitation (LOQ) (ng/mL) 0.030.030.027
Precision (RSD %) 2.52.82.3
Accuracy (% Recovery) 99.298.899.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be standardized for use in an inter-laboratory comparison study.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound in a sample matrix.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (50:50 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of this compound, particularly at lower concentrations.

  • Instrumentation: A GC-MS system with a capillary column.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 250°C at a rate of 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-350 m/z.

  • Derivatization: To improve volatility and thermal stability, the amino and hydroxyl groups of the analyte can be derivatized using a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • To 100 µL of the sample, add 50 µL of BSTFA and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

  • Quantification: Use a suitable internal standard for quantification. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Visualizations

The following diagrams illustrate the workflows for the proposed analytical methods and the overall inter-laboratory comparison study.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D Inject Sample/Standard A->D B Prepare Stock & Calibration Standards B->D C Dissolve & Filter Sample C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (220 nm) E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Quantify Analyte Concentration H->I

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Add Internal Standard B Derivatize with BSTFA A->B C Heat at 70°C B->C D Inject Sample C->D E GC Separation D->E F Mass Spectrometry Detection E->F G Extract Ion Chromatograms F->G H Integrate Peak Areas G->H I Calculate Concentration H->I

Caption: Workflow for GC-MS analysis of this compound.

Interlab_Study_Workflow A Centralized Sample Preparation & Distribution B Lab A Analysis A->B C Lab B Analysis A->C D Lab C Analysis A->D E Data Submission to Central Coordinator B->E C->E D->E F Statistical Analysis & Comparison E->F G Publication of Comparison Guide F->G

Caption: Logical workflow for an inter-laboratory comparison study.

Safety Operating Guide

Safe Disposal of 2-Amino-2-(3-bromophenyl)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-2-(3-bromophenyl)ethanol, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear impervious protective gloves.

  • Eye Protection: Use chemical splash-resistant safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or fumes.[1][2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in regular trash.

  • Containment:

    • If the material is spilled, prevent further leakage if it is safe to do so.

    • For solid material, sweep or vacuum it up and place it into a suitable, labeled disposal container.

    • For liquid solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • Labeling:

    • Clearly label the waste container with the chemical name: "Waste this compound" and any associated hazard symbols.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2]

    • Keep the container tightly closed.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the safety data sheet (SDS) to the waste disposal service to ensure they have all the necessary information for safe handling and disposal.

  • Consult Local Regulations:

    • It is imperative to consult local, state, and federal regulations regarding chemical waste disposal to ensure full compliance, as requirements may vary.[1][2]

Quantitative Data Summary

ParameterValue
GHS Hazard Class Skin Irritant, Eye Irritant, Respiratory Irritant
Disposal Method Approved Waste Disposal Plant
Incompatible Materials Strong Oxidizing Agents

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe contain Contain Waste in a Labeled, Sealed Container ppe->contain storage Store in a Cool, Dry, Well-Ventilated Area contain->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs provide_sds Provide Safety Data Sheet to Disposal Service contact_ehs->provide_sds end End: Waste Properly Disposed provide_sds->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(3-bromophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(3-bromophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.